Citiolone
Description
CITIOLONE is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to cpd without isomeric designation; structure
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFJZTXWLKPZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCSC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045888 | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-16-0, 17896-21-8 | |
| Record name | Citiolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citiolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citiolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13442 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citiolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(tetrahydro-2-oxo-3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citiolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(tetrahydro-2-oxothienyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITIOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70JKL15MUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide: The Antioxidant Pathway of Citiolone
For Researchers, Scientists, and Drug Development Professionals
Citiolone, chemically known as N-acetyl homocysteine thiolactone, is a derivative of the amino acid homocysteine recognized for its potent antioxidant properties.[1][2] It has demonstrated therapeutic potential in conditions associated with oxidative stress, such as liver and neurodegenerative diseases.[1][2][3] This technical guide provides a detailed examination of the molecular and cellular mechanisms that underpin this compound's antioxidant activity, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a multi-pronged approach, involving direct neutralization of reactive species and modulation of endogenous antioxidant systems. Its activity is primarily attributed to three interconnected pathways: direct free radical scavenging, enhancement of the glutathione system, and upregulation of antioxidant enzymes.
1.1. Direct Free Radical Scavenging this compound functions as a direct and potent scavenger of free radicals. Its chemical structure enables it to neutralize highly reactive oxygen species (ROS), including the damaging hydroxyl free radical (•OH). This direct action provides an immediate line of defense against oxidative damage to cellular components like lipids, proteins, and nucleic acids.
1.2. Modulation of the Glutathione (GSH) System A primary mechanism of this compound is its significant influence on the metabolism of glutathione (GSH), a critical intracellular antioxidant tripeptide. Studies have shown that this compound enhances the synthesis of GSH and helps preserve the cellular pool of sulfhydryl (SH) groups. Unlike N-acetylcysteine (NAC), which directly donates the precursor cysteine for GSH synthesis, this compound is thought to indirectly preserve SH radicals and GSH via its thiolactone ring. This leads to a significant increase in intracellular GSH levels, bolstering the cell's capacity for detoxification and combating oxidative stress.
1.3. Enhancement of Endogenous Antioxidant Enzymes Beyond direct scavenging and GSH modulation, this compound also reinforces the cellular antioxidant defense by upregulating key antioxidant enzymes. Research indicates that this compound can activate or enhance the activity of superoxide dismutase (SOD), catalase, and glutathione peroxidase. These enzymes are crucial for detoxifying specific ROS; for instance, SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water by catalase and glutathione peroxidase.
Quantitative Data on this compound's Efficacy
The following table summarizes key quantitative findings from preclinical studies, highlighting the effective concentrations and protective effects of this compound.
| Parameter Measured | Experimental Model | Key Finding | Source(s) |
| Neuroprotection | SH-SY5Y neuroblastoma cells | EC₅₀ of 2.96 ± 0.7 mM for inhibition of 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. | |
| Hydrogen Peroxide (H₂O₂) Reduction | SH-SY5Y cells exposed to 6-OHDA | Effectively blocked H₂O₂ generation in a dose-dependent manner. | |
| Enzyme Activity Enhancement | NOD mice | Increased activity of superoxide dismutase, catalase, and glutathione peroxidase. | |
| Hepatoprotection | Patients with chronic hepatitis | Statistically significant improvement in liver function tests compared to placebo. |
Key Experimental Protocols
This section details the methodologies for assessing the antioxidant and protective effects of this compound.
3.1. In Vitro Neuroprotection Assay (6-OHDA Model) This protocol is designed to evaluate this compound's ability to protect neuronal cells from oxidative stress-induced toxicity.
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induction of Toxicity: The neurotoxic agent 6-hydroxydopamine (6-OHDA) is added to the culture medium (excluding control wells) to induce oxidative stress and cell death.
-
Incubation: Cells are incubated with 6-OHDA and this compound for a period of 24-48 hours.
-
Assessment of Cell Viability: Cell viability is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read on a microplate reader, and viability is expressed as a percentage of the control group.
-
Measurement of ROS: Intracellular reactive oxygen species, specifically H₂O₂, can be measured. After treatment, cells are washed and incubated with a fluorescent probe like DCFH-DA. The fluorescence intensity, which is proportional to the amount of H₂O₂, is measured.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve of cell viability versus this compound concentration.
3.2. Assessment of Antioxidant Enzyme Activity Standardized commercial kits or spectrophotometric assays can be used to measure the activity of key antioxidant enzymes.
-
Superoxide Dismutase (SOD) Activity: Assessed by measuring the inhibition of the reduction of a detector molecule (e.g., cytochrome c or WST-1) by superoxide radicals generated by a source like xanthine/xanthine oxidase.
-
Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) at a specific wavelength (e.g., 240 nm). The rate of decrease in absorbance is proportional to catalase activity.
-
Glutathione Peroxidase (GPx) Activity: Typically measured via a coupled reaction in which GPx reduces an organic hydroperoxide while oxidizing GSH to GSSG. The GSSG is then reduced back to GSH by glutathione reductase, consuming NADPH, which can be monitored spectrophotometrically at 340 nm.
3.3. Direct Hydroxyl Radical (•OH) Scavenging Assay This assay evaluates the direct capacity of this compound to neutralize hydroxyl radicals.
-
Radical Generation: Hydroxyl radicals are generated in vitro, commonly via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).
-
Detection: A probe molecule (e.g., deoxyribose or a fluorescent dye) is included in the reaction mixture. This probe is degraded by hydroxyl radicals, producing a measurable product.
-
Inhibition Measurement: The assay is performed in the presence and absence of this compound. The ability of this compound to scavenge hydroxyl radicals is determined by its capacity to inhibit the degradation of the probe. The result is often expressed as a percentage of inhibition.
Comparative Mechanism: this compound vs. N-Acetylcysteine (NAC)
While both this compound and NAC are thiol-based antioxidants that enhance GSH levels, their proposed initial mechanisms differ. NAC is a well-established direct precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis. This compound, with its thiolactone ring, is believed to act more indirectly by preserving the existing pool of sulfhydryl groups and promoting GSH synthesis, rather than by direct Cysteine donation.
References
Citiolone's Role in Glutathione Metabolism: A Technical Guide
Introduction
Citiolone, chemically N-acetyl-homocysteine thiolactone, is a sulfur-containing compound with significant therapeutic implications, primarily attributed to its role in modulating glutathione (GSH) metabolism. As a potent antioxidant and a cysteine prodrug, this compound has demonstrated efficacy in hepatoprotective and neuroprotective applications. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on glutathione homeostasis, and detailed experimental protocols for its study, tailored for researchers, scientists, and drug development professionals.
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes. The availability of cysteine is the rate-limiting step in GSH synthesis. This compound serves as a precursor to cysteine, thereby augmenting the intracellular GSH pool and enhancing the cellular antioxidant capacity. Its unique thiolactone structure dictates its mechanism of action, differentiating it from other cysteine donors like N-acetylcysteine (NAC).
Mechanism of Action
The primary mechanism of this compound's action is centered on its ability to deliver cysteine for glutathione synthesis. This process is initiated by the hydrolysis of its thiolactone ring.
Hydrolysis of the Thiolactone Ring
The five-membered thiolactone ring of this compound is susceptible to hydrolysis, a reaction that is dependent on pH.[1][2] This hydrolysis opens the ring to yield N-acetyl-homocysteine, which possesses a free sulfhydryl (-SH) group. This free thiol is crucial for its biological activity. The process of N-homocysteinylation, where the homocysteine thiolactone acylates protein lysine residues, is a related reaction, though the primary therapeutic benefit of this compound is derived from the release of the sulfhydryl-containing molecule.[1][3]
Below is a diagram illustrating the hydrolysis of this compound.
Contribution to Glutathione Synthesis
Once N-acetyl-homocysteine is formed, it can be further metabolized to provide cysteine for the synthesis of glutathione. The synthesis of GSH is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing a substrate for this pathway, this compound effectively increases the intracellular concentration of GSH. Thiol-containing drugs, in general, can replenish cellular thiol pools and support the roles of endogenous antioxidants like glutathione.[4]
The following diagram outlines the integration of this compound into the glutathione synthesis pathway.
Quantitative Data on this compound's Effects
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| Neuroprotection | SH-SY5Y cells | This compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | EC₅₀ = 2.96 ± 0.7 mM | [Not explicitly cited, but inferred from general knowledge] |
| Glutathione Restoration | Gerbils with transient cerebral ischemia | Citicoline (500 mg/kg IP) | Significantly increased total glutathione and glutathione reductase activity | |
| Hepatoprotection | Patients with liver cirrhosis | Glutathione infusion | Reduced production of endogenous glutathione is a key defect in liver disease |
Note: Some of the data presented are from studies on citicoline, a related compound, or direct glutathione administration, as direct quantitative data for this compound is limited. These are included to provide a broader context for the role of glutathione modulation in disease models.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in glutathione metabolism.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells or primary hepatocytes are suitable models.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the culture medium.
-
Treatment Protocol: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for biochemical assays). Once cells reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 mM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control group.
Measurement of Intracellular Glutathione (GSH and GSSG)
A common method for quantifying GSH and GSSG is through High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Sample Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a metaphosphoric acid solution to precipitate proteins and stabilize glutathione.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Derivatization (for fluorescence detection):
-
To a portion of the supernatant, add a derivatizing agent such as o-phthalaldehyde (OPA) or monobromobimane (mBBr) to react with GSH.
-
To measure GSSG, first, reduce the GSSG in another aliquot of the supernatant to GSH using glutathione reductase and NADPH, then derivatize the total GSH. The initial GSH value is subtracted from the total GSH to determine the GSSG concentration.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium phosphate) at a specific pH.
-
Detection: Electrochemical detector or fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification: Calculate the concentrations of GSH and GSSG by comparing the peak areas to a standard curve generated with known concentrations of GSH and GSSG.
The following workflow illustrates the process of measuring intracellular glutathione.
Assay of Glutathione-Related Enzyme Activities
-
Enzyme Preparation: Prepare cell lysates in a suitable buffer that preserves enzyme activity. Determine the protein concentration of the lysate using a standard method like the Bradford assay to normalize enzyme activity.
-
Glutathione Peroxidase (GPx) Activity Assay:
-
Principle: GPx activity is measured indirectly by a coupled reaction with glutathione reductase. GPx catalyzes the reduction of a substrate (e.g., cumene hydroperoxide) by GSH, producing GSSG. The GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
Reaction Mixture: Phosphate buffer, sodium azide (to inhibit catalase), EDTA, glutathione reductase, GSH, NADPH, and cell lysate.
-
Initiation: Start the reaction by adding the substrate (e.g., cumene hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Glutathione Reductase (GR) Activity Assay:
-
Principle: GR activity is determined by measuring the rate of NADPH oxidation in the presence of GSSG. The decrease in absorbance at 340 nm is proportional to the GR activity.
-
Reaction Mixture: Phosphate buffer, EDTA, GSSG, and cell lysate.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time.
-
-
Glutamate-Cysteine Ligase (GCL) Activity Assay:
-
Principle: GCL activity is often measured by quantifying the rate of γ-glutamylcysteine formation from glutamate and cysteine. The product can be detected by HPLC after derivatization.
-
Reaction Mixture: Tris-HCl buffer, ATP, L-glutamate, L-cysteine, and cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination and Analysis: Stop the reaction and analyze the formation of γ-glutamylcysteine by HPLC.
-
Conclusion
This compound plays a vital role in glutathione metabolism by acting as a cysteine prodrug, thereby enhancing the synthesis of intracellular glutathione. Its antioxidant and cytoprotective effects are largely attributable to this mechanism. While the qualitative aspects of its function are well-understood, there is a need for more comprehensive quantitative studies to fully elucidate its dose-dependent effects on the various components of the glutathione system. The experimental protocols outlined in this guide provide a framework for researchers to conduct such investigations and further unravel the therapeutic potential of this compound in conditions associated with oxidative stress and glutathione deficiency.
References
- 1. Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of homocysteine thiolactone in human cell cultures. Possible mechanism for pathological consequences of elevated homocysteine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Citiolone: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, a derivative of the amino acid homocysteine, is a compound with established applications in liver therapy and potential neuroprotective properties.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and a detailed protocol for the synthesis of this compound. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound, systematically named N-(2-oxothiolan-3-yl)acetamide, is characterized by a five-membered thiolactone ring with an acetamido group at the third position.[2] The presence of this heterocyclic structure is central to its chemical reactivity and biological activity.
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | N-(2-oxothiolan-3-yl)acetamide | [2] |
| CAS Number | 1195-16-0 | [2][3] |
| Molecular Formula | C₆H₉NO₂S | |
| Molecular Weight | 159.21 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 109-111 °C | |
| Solubility | Soluble in water and DMSO | |
| InChI Key | NRFJZTXWLKPZAV-UHFFFAOYSA-N |
Chemical Synthesis of this compound
A reliable and efficient single-step synthesis of this compound has been reported, proceeding via the acylation of D,L-homocysteine thiolactone hydrochloride. This method provides a high yield of the target compound.
Experimental Protocol
Materials:
-
D,L-homocysteine thiolactone hydrochloride
-
Methacryloyl chloride
-
Triethylamine
-
Chloroform
-
Hexane
-
Sodium sulfate
-
Salt water (saturated aqueous NaCl solution)
Procedure:
-
Suspend D,L-homocysteine thiolactone hydrochloride (6.14 g, 0.04 mol) in 150 mL of chloroform in a flask equipped with a magnetic stirrer and place it in an ice bath.
-
To this suspension, add methacryloyl chloride (5.02 g, 0.048 mol).
-
Add triethylamine (9.70 g, 0.096 mol) dropwise to the mixture over a period of 20 minutes. The suspension will gradually transform into a reddish solution.
-
Continue stirring the solution in the ice bath for 2 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture twice with 60 mL of salt water.
-
Extract the aqueous layer twice with 60 mL of chloroform.
-
Combine the organic phases and dry over anhydrous sodium sulfate, followed by filtration.
-
Concentrate the filtrate to a volume of approximately 50 mL.
-
Slowly add the concentrated solution to 100 mL of hexane to precipitate the product.
-
Filter the resulting powder, and dry it under vacuum for 2 hours to obtain the final product.
Yield: 83.9%
Characterization Data:
-
¹H NMR (300MHz, CDCl₃): δ 6.37-6.17 (m, 1H), 5.78 (s, 1H), 5.41 (t, J=1.4Hz, 1H), 4.54 (ddd, J=12.7, 6.8, 5.7Hz, 1H), 3.40 (td, J=11.8, 5.1Hz, 1H), 3.28 (ddd, J=11.4, 7.0, 1.3Hz, 1H), 3.09-2.94 (m, 1H), 1.99 (s, 2H), 1.80-2.05 (m, 2H).
-
¹³C NMR (101MHz, Chloroform-d): δ 205.78, 168.59, 139.06, 120.78, 59.41, 31.59, 27.53, 18.50.
Synthesis Workflow Diagram
Caption: Workflow for the single-step synthesis of this compound.
Mechanism of Action: Antioxidant Properties
This compound exhibits notable antioxidant and neuroprotective effects. It functions as a free radical scavenger and enhances the activity of superoxide dismutase (SOD). Its mechanism involves counteracting oxidative stress, a key factor in various pathologies. For instance, in models of neurodegeneration, this compound has been shown to block the generation of hydrogen peroxide (H₂O₂) induced by neurotoxins like 6-hydroxydopamine (6-OHDA).
Diagram of Antioxidant Action
Caption: this compound's role in mitigating oxidative stress.
References
The Pharmacokinetics and Bioavailability of Citiolone: A Review of Current Knowledge and Existing Data Gaps
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, also known as N-(2-oxothiolan-3-yl)acetamide, is a sulfur-containing compound recognized for its hepatoprotective and antioxidant properties. This technical guide aims to provide a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. Despite its clinical use in some regions for liver disorders, a thorough review of publicly available scientific literature reveals a significant scarcity of quantitative pharmacokinetic data. This document summarizes the available information on its proposed mechanism of action, particularly its role in glutathione metabolism, and highlights the existing gaps in our knowledge regarding its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
This compound is a derivative of the amino acid homocysteine. It has been investigated for its therapeutic potential in various conditions, primarily as a hepatoprotective agent in chronic hepatitis and liver cirrhosis. Its pharmacological effects are largely attributed to its antioxidant capabilities, which involve the modulation of the endogenous antioxidant glutathione (GSH). A comprehensive understanding of a drug's pharmacokinetic profile is fundamental for optimizing dosing regimens and ensuring clinical efficacy and safety. However, in the case of this compound, detailed information on its journey through the body remains largely unpublished in the scientific literature.
Pharmacokinetic Profile
A comprehensive search of scientific databases, including PubMed, DrugBank, and Google Scholar, did not yield any specific quantitative data on the pharmacokinetics of this compound. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), volume of distribution (Vd), and clearance (CL) are not available in the public domain. The DrugBank database explicitly states that information on the absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance of this compound is "Not Available".
Data Presentation
Due to the lack of available data, the following tables of pharmacokinetic parameters for this compound remain unpopulated. This represents a significant gap in the scientific literature and an opportunity for future research.
Table 1: Pharmacokinetic Parameters of this compound (Single Dose Administration)
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | Not Available | |||
| Tmax | Not Available | |||
| AUC | Not Available | |||
| t½ | Not Available | |||
| Vd | Not Available | |||
| CL | Not Available | |||
| Bioavailability | Not Available |
Table 2: Pharmacokinetic Parameters of this compound (Multiple Dose Administration)
| Parameter | Value | Species | Route of Administration | Reference | | :--- | :--- | :--- | :--- | | Cmax,ss | Not Available | | | | | Tmin,ss | Not Available | | | | | AUCss | Not Available | | | | | Accumulation Ratio | Not Available | | | |
Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of this compound are not described in the available literature. For the benefit of researchers planning future studies, a general methodology for a pharmacokinetic study is outlined below.
General Protocol for a Pharmacokinetic Study of Oral this compound
-
Subjects: Healthy adult volunteers or a specific patient population (e.g., patients with hepatic impairment).
-
Study Design: A single-dose, crossover, or dose-escalation study design could be employed.
-
Dosing: Administration of a single oral dose of this compound.
-
Sampling: Collection of serial blood samples at predefined time points (e.g., pre-dose, and at various intervals post-dose). Urine samples may also be collected to assess renal excretion.
-
Analytical Method: Development and validation of a sensitive and specific analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS), for the quantification of this compound and any potential metabolites in plasma and urine.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters from the plasma concentration-time data using appropriate software.
Mechanism of Action and Proposed Signaling Pathway
The primary mechanism of action attributed to this compound is its ability to enhance the cellular antioxidant defense system, particularly through the modulation of glutathione (GSH) metabolism. GSH is a critical tripeptide that protects cells from oxidative damage caused by reactive oxygen species (ROS). This compound is believed to enhance the synthesis of GSH and preserve the intracellular pool of sulfhydryl (-SH) groups. This antioxidant activity is thought to be the basis for its hepatoprotective effects.
Citiolone: A Comprehensive Technical Guide to its Free Radical Scavenging Capabilities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, a derivative of the amino acid L-cysteine, has demonstrated significant potential as a free radical scavenger and a modulator of intracellular antioxidant systems. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's antioxidant activity, supported by available quantitative data and detailed experimental protocols. The document explores its direct scavenging effects on reactive oxygen species (ROS), its influence on the glutathione metabolic pathway, and its neuroprotective properties. Methodologies for key in vitro assays are outlined to facilitate further research and evaluation of this promising therapeutic agent.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and liver conditions.
This compound (N-acetyl-homocysteine thiolactone) is a sulfur-containing compound that has been investigated for its mucolytic, hepatoprotective, and antioxidant properties. Its chemical structure, featuring a thiolactone ring, is key to its biological activity. This guide focuses on the role of this compound as a free radical scavenger, providing a detailed examination of its mechanisms of action and a summary of its efficacy as demonstrated in various experimental models.
Mechanism of Action as a Free Radical Scavenger
This compound exerts its antioxidant effects through a multi-faceted approach, involving both direct interaction with free radicals and modulation of endogenous antioxidant defense systems.
Direct Scavenging of Free Radicals
This compound has been shown to directly scavenge certain reactive oxygen species, most notably the highly damaging hydroxyl radical (•OH)[1]. The thiolactone ring in this compound's structure is believed to be crucial for this activity, although the precise chemical kinetics are not fully elucidated in the available literature.
Modulation of Glutathione Metabolism
A primary mechanism of this compound's antioxidant action is its ability to enhance the intracellular synthesis of glutathione (GSH)[1]. GSH is a critical tripeptide antioxidant that plays a central role in cellular detoxification and the neutralization of free radicals. Studies in human dermal fibroblasts have shown that treatment with this compound leads to a significant increase in intracellular GSH levels[1]. Unlike N-acetylcysteine (NAC), which acts as a direct precursor to cysteine for GSH synthesis, this compound is thought to indirectly preserve sulfhydryl (SH) groups and GSH, a mechanism potentially mediated by its thiolactone ring[1].
Enhancement of Antioxidant Enzyme Activity
This compound has also been reported to enhance the activity of key antioxidant enzymes. Specifically, it has been shown to increase the activity of superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide[1]. This action further contributes to the reduction of oxidative stress within the cell.
Quantitative Data on Antioxidant Efficacy
The following tables summarize the available quantitative data on the antioxidant and neuroprotective effects of this compound.
| Assay | Test System | Parameter | Result | Reference |
| Neuroprotection | SH-SY5Y Neuroblastoma Cells | EC₅₀ (Inhibition of 6-OHDA-induced neurotoxicity) | 2.96 ± 0.7 mM |
| Compound | Assay | Test System | Parameter | Result | Reference |
| N-Acetylcysteine (NAC) | Superoxide Scavenging | Human Polymorphonuclear Leukocytes | -log IC₅₀ (Inhibition of FMLP-induced superoxide production) | 3.97 ± 0.07 | |
| N-Acetylcysteine (NAC) | Superoxide Scavenging | Human Polymorphonuclear Leukocytes | -log IC₅₀ (Inhibition of PMA-induced superoxide production) | 3.91 ± 0.10 |
Note: Specific IC₅₀ values for this compound in common cell-free antioxidant assays such as DPPH, hydroxyl radical scavenging, and superoxide radical scavenging were not available in the reviewed literature. Further quantitative studies are needed to fully characterize its direct scavenging potential.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the free radical scavenging and antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
Protocol:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare various concentrations of the test compound (this compound) and the positive control in the same solvent.
-
In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the test compound or control solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-Based)
This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻).
Materials:
-
Phosphate buffer (e.g., pH 7.4)
-
FeSO₄ solution
-
EDTA solution
-
H₂O₂ solution
-
Deoxyribose
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Test compound (this compound)
-
Positive control (e.g., Mannitol)
-
Spectrophotometer
-
Water bath
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, FeSO₄, EDTA, H₂O₂, and deoxyribose.
-
Add various concentrations of the test compound (this compound) or positive control to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour). The hydroxyl radicals generated will degrade the deoxyribose.
-
Stop the reaction by adding TCA.
-
Add TBA solution to the mixture and heat in a water bath (e.g., 95°C for 15-20 minutes) to develop a pink color.
-
Cool the samples and measure the absorbance at 532 nm.
-
A blank is prepared without the test compound.
-
The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC₅₀ value is determined from the dose-response curve.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of this compound to enhance the activity of SOD in a cell-based or cell-free system. A common method involves the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
Materials:
-
Tris-HCl buffer (e.g., pH 8.2)
-
NADH or a xanthine/xanthine oxidase system to generate superoxide radicals
-
Nitroblue tetrazolium (NBT)
-
Phenazine methosulfate (PMS) (if using NADH)
-
SOD standard
-
Cell lysate or purified SOD
-
Test compound (this compound)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and NBT.
-
Add the cell lysate or purified SOD to the reaction mixture.
-
Add various concentrations of this compound to the mixture.
-
Initiate the reaction by adding PMS. The superoxide radicals generated will reduce NBT to formazan, which has a blue color.
-
Incubate at room temperature for a specific time (e.g., 5-10 minutes).
-
Measure the absorbance at 560 nm.
-
A control is run without the cell lysate/SOD to measure the maximum NBT reduction. Another control is run with the cell lysate/SOD but without this compound.
-
The percentage of SOD activity enhancement is calculated based on the increased inhibition of NBT reduction in the presence of this compound compared to its absence.
Glutathione (GSH) Quantification Assay
This assay measures the intracellular levels of GSH in cells treated with this compound. A common method is the DTNB-GSSG reductase recycling assay.
Materials:
-
Phosphate buffer with EDTA
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
Glutathione reductase (GSSG-reductase)
-
Cell lysate from cells treated with or without this compound
-
GSH standard
-
Spectrophotometer or microplate reader
Protocol:
-
Culture cells and treat with various concentrations of this compound for a specified time.
-
Harvest the cells and prepare a cell lysate.
-
Prepare a reaction mixture containing phosphate buffer, DTNB, and NADPH.
-
Add the cell lysate or GSH standard to the reaction mixture.
-
Initiate the reaction by adding glutathione reductase.
-
The GSSG in the sample is reduced to GSH by the enzyme, and GSH reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), which is a yellow-colored compound. The GSSG is continuously recycled, amplifying the signal.
-
Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time.
-
The concentration of GSH in the samples is determined by comparing the rate of reaction to a standard curve of known GSH concentrations.
Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay measures the extent of lipid peroxidation in a biological sample by quantifying the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Tissue homogenate or cell lysate from a system exposed to oxidative stress, with and without this compound treatment.
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorometer
-
Water bath
Protocol:
-
Induce oxidative stress in a relevant model (e.g., cell culture, animal model) and treat with this compound.
-
Prepare a tissue homogenate or cell lysate.
-
Add BHT to the sample to prevent artefactual lipid peroxidation during the assay.
-
Precipitate proteins by adding TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat in a water bath (e.g., 95°C for 30-60 minutes). MDA reacts with TBA to form a pink-colored adduct.
-
Cool the samples and measure the absorbance at 532 nm or fluorescence (excitation ~530 nm, emission ~550 nm).
-
The concentration of MDA is calculated using a standard curve prepared with an MDA standard.
-
The protective effect of this compound is determined by the reduction in MDA levels in the treated group compared to the untreated, oxidatively stressed group.
Neuroprotective Effects
In vitro studies have demonstrated the neuroprotective properties of this compound, particularly against oxidative stress-induced neuronal damage. In a key study using SH-SY5Y neuroblastoma cells, this compound was shown to mitigate the neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons and is used to model Parkinson's disease. This protective effect is linked to this compound's ability to reduce the production of reactive oxygen species triggered by 6-OHDA.
Conclusion and Future Directions
This compound demonstrates significant promise as a free radical scavenger and antioxidant agent. Its multifaceted mechanism of action, which includes direct radical scavenging, enhancement of the endogenous glutathione system, and modulation of antioxidant enzyme activity, makes it a compelling candidate for therapeutic applications in conditions associated with oxidative stress. The quantitative data, particularly its neuroprotective effects in a cellular model of Parkinson's disease, underscore its potential.
However, a notable gap in the current literature is the lack of comprehensive quantitative data from standardized cell-free antioxidant assays. Future research should focus on determining the IC₅₀ values of this compound in assays such as DPPH, ABTS, and specific reactive oxygen species scavenging assays to provide a more complete profile of its direct antioxidant capacity. Furthermore, in vivo studies are warranted to validate the in vitro findings and to elucidate the pharmacokinetic and pharmacodynamic properties of this compound in a physiological context. Such research will be crucial for the translation of this compound's antioxidant potential into effective clinical therapies.
References
Unraveling the Mucolytic Properties of Citiolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, a derivative of the amino acid homocysteine, is a thiol-containing compound recognized for its mucolytic and muco-regulating properties. This technical guide provides an in-depth exploration of the mucolytic actions of this compound, focusing on its biochemical mechanism, the experimental methodologies used for its evaluation, and the underlying signaling pathways governing mucus secretion. While quantitative data on the specific efficacy of this compound remains limited in publicly accessible literature, this paper synthesizes the available information to provide a comprehensive resource for researchers and professionals in drug development.
Introduction
Mucus hypersecretion and its increased viscoelasticity are hallmark features of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis. These conditions lead to airway obstruction, recurrent infections, and a decline in pulmonary function. Mucolytic agents aim to reduce the viscosity and elasticity of airway mucus, thereby facilitating its clearance and improving clinical outcomes.
This compound, chemically known as N-(2-oxothiolan-3-yl)acetamide, is a mucolytic drug utilized in some countries for the management of respiratory conditions characterized by excessive or viscous mucus. Its therapeutic effect is attributed to the presence of a thiol group within its structure, which is characteristic of a class of mucolytics that act by disrupting the complex polymeric structure of mucus.
Mechanism of Action: The Role of Thiol Groups in Mucolysis
The primary mechanism by which this compound exerts its mucolytic effect is through the cleavage of disulfide bonds that cross-link high-molecular-weight glycoprotein polymers, predominantly mucins, in the mucus. Mucins, the main gel-forming components of mucus, are extensively cross-linked by disulfide bridges, which are crucial for establishing the viscoelastic nature of mucus.
The thiol group (-SH) in this compound acts as a reducing agent, donating electrons to the disulfide bonds (S-S) within the mucin network. This chemical reaction breaks the disulfide bridges, leading to the depolymerization of large mucin complexes into smaller, less cross-linked subunits. This reduction in the size and complexity of the mucin polymers results in a decrease in the viscosity and elasticity of the mucus, making it easier to clear from the airways through ciliary action and coughing. This mechanism is analogous to that of other well-known thiol-based mucolytics, such as N-acetylcysteine (NAC).
Experimental Protocols for Evaluating Mucolytic Properties
The assessment of a compound's mucolytic activity involves a variety of in vitro and ex vivo experimental protocols designed to measure changes in the physical properties of mucus or its components.
Rheological Analysis of Mucus and Sputum
Rheology is the study of the flow and deformation of matter. In the context of mucolytic research, rheometers are employed to quantify the viscoelastic properties of mucus and sputum samples before and after treatment with a mucolytic agent.
-
Experimental Setup: A cone-and-plate or parallel-plate rheometer is typically used. A small sample of mucus or sputum is placed between the plates. The instrument applies a controlled stress or strain and measures the resulting deformation or stress, respectively.
-
Key Parameters Measured:
-
Viscosity (η): A measure of a fluid's resistance to flow. Mucolytics are expected to decrease the viscosity of mucus.
-
Elastic Modulus (G'): Represents the elastic or solid-like behavior of the material. A higher G' indicates a more structured, gel-like substance.
-
Viscous Modulus (G''): Represents the viscous or liquid-like behavior.
-
-
Protocol Outline:
-
Collect sputum samples from patients with respiratory diseases or use a mucus simulant.
-
Establish baseline rheological properties (viscosity, G', G'') of the untreated samples.
-
Incubate aliquots of the samples with varying concentrations of this compound for a defined period.
-
Perform rheological measurements on the treated samples.
-
Compare the post-treatment values to the baseline to determine the mucolytic effect.
-
Biochemical Assays for Disulfide Bond Cleavage
To directly assess the mechanism of action, biochemical assays can be employed to quantify the reduction of disulfide bonds.
-
Ellman's Reagent Assay: This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups. An increase in the number of free thiols after treatment with this compound would indicate the cleavage of disulfide bonds.
-
Protocol Outline:
-
Prepare a solution of mucin glycoproteins.
-
Treat the mucin solution with this compound.
-
Add Ellman's reagent to both treated and untreated samples.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiol groups based on a standard curve.
-
Quantitative Data on this compound's Mucolytic Efficacy
A comprehensive review of the scientific literature reveals a notable scarcity of publicly available quantitative data specifically detailing the mucolytic efficacy of this compound. While its mechanism is understood to be analogous to other thiol-based mucolytics, direct comparative studies with robust quantitative endpoints are not readily found. The following table summarizes the types of quantitative data that are essential for a thorough evaluation of a mucolytic agent and which remain to be fully characterized for this compound.
| Parameter | Description | Expected Effect of this compound | Quantitative Data (this compound) |
| Sputum Viscosity | The resistance of sputum to flow, measured in Pascal-seconds (Pa·s) or centipoise (cP). | Decrease | Not available in searched literature. |
| Sputum Elasticity (G') | The ability of sputum to store deformational energy, measured in Pascals (Pa). | Decrease | Not available in searched literature. |
| Mucociliary Clearance | The rate at which mucus is transported out of the airways, often measured in mm/min. | Increase | Not available in searched literature. |
| Thiol Group Concentration | The concentration of free sulfhydryl groups in mucus, indicative of disulfide bond cleavage. | Increase | Not available in searched literature. |
Signaling Pathways in Mucus Hypersecretion
Understanding the signaling pathways that lead to mucus hypersecretion is crucial for identifying potential targets for muco-regulating drugs. While direct evidence of this compound's interaction with these pathways is lacking, it is important to consider them in the broader context of mucolytic therapy.
Inflammatory mediators, such as interleukins (e.g., IL-1β, IL-6, IL-13) and growth factors (e.g., Epidermal Growth Factor Receptor [EGFR] ligands), are known to stimulate the expression of mucin genes, particularly MUC5AC, in airway epithelial cells. This process often involves the activation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
Conclusion and Future Directions
This compound is a thiol-containing compound with a well-understood theoretical mechanism for its mucolytic action: the cleavage of disulfide bonds in mucin polymers. The experimental protocols for evaluating such agents are well-established, primarily relying on rheological and biochemical assays. However, a significant gap exists in the scientific literature regarding specific quantitative data on the efficacy of this compound.
Future research should focus on:
-
Quantitative in vitro studies: Conducting dose-response experiments to measure the reduction in viscosity and elasticity of human sputum treated with this compound.
-
Comparative efficacy studies: Directly comparing the mucolytic potency of this compound with other established mucolytics like N-acetylcysteine.
-
Investigation of muco-regulatory effects: Exploring whether this compound has any direct effects on the signaling pathways that regulate mucin gene expression and secretion in airway epithelial cells.
-
Well-designed clinical trials: Performing robust clinical trials with clear endpoints related to sputum properties and clinical outcomes to definitively establish the therapeutic benefit of this compound in patients with muco-obstructive respiratory diseases.
Addressing these research gaps will be critical for a comprehensive understanding of this compound's mucolytic properties and for guiding its optimal clinical use.
Citiolone's Effect on Superoxide Dismutase (SOD) Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, N-(2-oxothiolan-3-yl)acetamide, is a thiol-containing compound recognized for its antioxidant properties. A key aspect of its cellular defense mechanism involves its interaction with the primary antioxidant enzyme, superoxide dismutase (SOD). This technical guide provides an in-depth analysis of the current understanding of this compound's effect on SOD activity. While direct quantitative data remains limited in publicly accessible literature, qualitative evidence consistently points towards an enhancing or activating role. This document summarizes the available data, delineates detailed experimental protocols for assessing SOD activity in the context of this compound treatment, and proposes potential signaling pathways through which this compound may exert its influence. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oxidative stress-mediated pathologies.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathogenic factor in numerous diseases, including neurodegenerative disorders, liver disease, and inflammatory conditions. Superoxide radicals (O₂⁻) are among the most prevalent ROS generated during normal aerobic metabolism.
Superoxide dismutase (SOD) stands as the first line of enzymatic antioxidant defense, catalyzing the dismutation of the superoxide anion into molecular oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). This crucial reaction mitigates the direct damaging effects of superoxide and prevents its reaction with nitric oxide to form peroxynitrite, a potent and destructive oxidant.
This compound is a derivative of the amino acid homocysteine and has been investigated for its mucolytic, hepatoprotective, and neuroprotective effects.[1] Its therapeutic potential is largely attributed to its antioxidant capabilities, which include direct radical scavenging and modulation of the endogenous antioxidant system.[2] A significant component of this modulatory role is its reported effect on SOD activity.
Mechanism of Action and Antioxidant Profile of this compound
This compound's antioxidant effects are multifaceted:
-
Direct Radical Scavenging : The compound has been shown to be an effective scavenger of highly reactive hydroxyl free radicals.[2] This direct interaction reduces the overall burden of ROS within the cell.
-
Thiol Group Donation and Glutathione (GSH) Synthesis : As a thiol-containing molecule, this compound can help preserve the cellular pool of sulfhydryl groups.[2] It plays a role in enhancing the synthesis of glutathione (GSH), a critical non-enzymatic antioxidant and a cofactor for enzymes like glutathione peroxidase.[2]
These primary antioxidant functions create a cellular environment where the endogenous enzymatic systems, including SOD, can function more effectively.
This compound's Influence on Superoxide Dismutase (SOD) Activity
While numerous sources confirm this compound's positive effect on SOD, specific quantitative assessments are not widely detailed in available literature. The existing evidence is primarily qualitative, describing an enhancement or activation of the enzyme.
Summary of Findings
Research indicates that this compound can activate or enhance the activity of SOD, thereby reducing oxidative damage. It is often referred to as an "accelerant" of SOD, suggesting it may improve the enzyme's catalytic efficiency or protect it from inactivation.
The table below summarizes the key qualitative findings and other relevant quantitative data regarding this compound's antioxidant and neuroprotective effects.
| Study Type | Model System | Key Finding | Quantitative Data | Source(s) |
| Antioxidant Enzyme Activity | NOD (Non-obese diabetic) mice | Increased activity of superoxide dismutase, catalase, and glutathione peroxidase. | Specific activity values not provided. | |
| Neuroprotection | SH-SY5Y Neuroblastoma Cells (in vitro) | Effectively mitigated 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. | EC₅₀: 2.96 ± 0.7 mM | |
| General Antioxidant Effect | Multiple | Functions as a potent antioxidant and free radical scavenger. Enhances SOD activity. | Not Applicable |
Proposed Signaling Pathways for SOD Modulation
The precise molecular mechanism by which this compound enhances SOD activity has not been fully elucidated. Based on its chemical nature and the known regulation of antioxidant enzymes, several pathways can be hypothesized.
Indirect Preservation via ROS Scavenging
The most direct hypothesis is that this compound's ability to scavenge superoxide and other radicals reduces the substrate load on SOD. In conditions of high oxidative stress, SOD can be overwhelmed or even damaged by ROS. By decreasing the overall oxidative burden, this compound may preserve the structural and functional integrity of the SOD enzyme, leading to sustained or apparently enhanced activity.
Transcriptional Regulation via the Nrf2-ARE Pathway
A primary mechanism for upregulating antioxidant enzymes, including SOD, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. When activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for SOD, catalase, and enzymes involved in glutathione synthesis. It is plausible that this compound, as a thiol-reactive compound, could modulate cysteine residues on Keap1, the cytosolic repressor of Nrf2. This would lead to Nrf2 stabilization, nuclear translocation, and subsequent upregulation of SOD gene expression.
Experimental Protocols for Measuring SOD Activity
To quantitatively assess the effect of this compound on SOD activity, standardized assays are required. The most common methods rely on a competitive inhibition principle, where SOD in the sample competes with a detector molecule for superoxide radicals generated in situ.
WST-1/Xanthine Oxidase Method
This colorimetric assay is widely used due to its simplicity and sensitivity. It utilizes a water-soluble tetrazolium salt (WST-1) that produces a formazan dye upon reduction by superoxide anions. The presence of SOD reduces the amount of superoxide available to react with WST-1, thus decreasing the colorimetric signal.
Materials:
-
Cell or tissue lysate prepared in appropriate buffer (e.g., 0.1 M Tris-HCl, pH 7.4, with 0.5% Triton X-100).
-
WST-1 working solution.
-
Enzyme working solution (containing Xanthine Oxidase).
-
Assay Buffer.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or PBS).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation :
-
Culture cells (e.g., SH-SY5Y, HepG2) to desired confluency.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest cells, wash with ice-cold PBS, and lyse using sonication or homogenization in lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 5-10 minutes at 4°C to pellet debris.
-
Collect the supernatant. Determine the total protein concentration of the supernatant using a Bradford or BCA assay for normalization.
-
-
Assay Protocol (based on a typical kit) :
-
Add 20 µL of sample (or SOD standard) to the appropriate wells of a 96-well plate.
-
Add 200 µL of WST working solution to each well.
-
To initiate the reaction, add 20 µL of the Enzyme (Xanthine Oxidase) working solution to each well.
-
Mix gently and incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis :
-
Calculate the SOD inhibition rate for each sample using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control (with no SOD) and A_sample is the absorbance of the sample.
-
-
SOD activity is often expressed as U/mg of protein. A standard curve using purified SOD enzyme can be generated to quantify the activity in the samples.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound positively modulates the activity of superoxide dismutase, a cornerstone of the cellular antioxidant defense system. This effect, combined with its ability to directly scavenge radicals and support glutathione synthesis, positions this compound as a compound of significant interest for pathologies rooted in oxidative stress.
However, a notable gap exists in the literature regarding the quantitative extent and precise mechanism of this modulation. Future research should prioritize:
-
Quantitative Studies : Conducting dose-response and time-course experiments in various cell and animal models to quantify the increase in SOD activity following this compound treatment.
-
Mechanistic Elucidation : Investigating the role of the Nrf2-ARE pathway in this compound's effects through gene expression analysis (RT-qPCR for SOD1, SOD2) and western blotting for Nrf2 nuclear translocation.
-
Isoform Specificity : Determining whether this compound differentially affects the various SOD isoforms (cytosolic Cu/Zn-SOD, mitochondrial Mn-SOD).
Addressing these questions will provide a more complete understanding of this compound's therapeutic potential and aid in the rational design of novel treatment strategies for diseases involving oxidative damage.
References
Methodological & Application
Citiolone: In Vitro Experimental Protocols for Cellular Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro studies on citiolone, a compound recognized for its cytoprotective properties. The methodologies outlined below are intended to serve as a guide for investigating this compound's neuroprotective, hepatoprotective (antioxidant), and mucolytic effects.
Mechanism of Action
This compound primarily exerts its protective effects through its potent antioxidant activity. It functions as a free radical scavenger and enhances the cellular antioxidant defense system. A key mechanism is its ability to increase the synthesis of glutathione (GSH), a critical intracellular antioxidant, and to preserve sulfhydryl (SH) groups within cells.[1] Furthermore, this compound has been shown to increase the activity of essential antioxidant enzymes, including superoxide dismutase (SOD), catalase, and glutathione peroxidase.[1] These actions collectively contribute to the mitigation of oxidative stress, which is a key factor in the pathogenesis of various cellular injuries.
Neuroprotection Assay
This protocol describes an in vitro model of neurotoxicity in SH-SY5Y human neuroblastoma cells induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that selectively damages dopaminergic neurons.[2][3]
Experimental Protocol
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid (optional, for differentiation)
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for GSH assay (e.g., DTNB, glutathione reductase, NADPH)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For differentiation, treat cells with retinoic acid for 6 days.[4]
-
Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA in culture medium. Expose the cells to 6-OHDA for an additional 24 hours.
-
Cell Viability Assay (MTT):
-
Remove the treatment medium and add MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Glutathione (GSH) Level Measurement:
-
Lyse the cells and collect the supernatant.
-
Measure GSH levels using a commercially available kit or a standard enzymatic recycling method with DTNB.
-
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| EC50 for Neuroprotection | 2.96 ± 0.7 mM | SH-SY5Y |
Hepatoprotection and Antioxidant Activity Assay
This protocol outlines a method to assess the protective effects of this compound against oxidative stress in liver cells. Primary hepatocytes or hepatoma cell lines such as HepG2 or Hepa 1-6 can be utilized.
Experimental Protocol
Materials:
-
Primary human hepatocytes or a suitable liver cell line (e.g., HepG2, Hepa 1-6)
-
Appropriate cell culture medium and supplements
-
Collagen-coated culture plates
-
This compound
-
Hydrogen peroxide (H2O2)
-
MTT solution
-
DMSO
-
Reagents for SOD activity assay (e.g., xanthine oxidase, NBT)
-
Reagents for GSH assay
Procedure:
-
Cell Culture: Culture hepatocytes according to standard protocols. For primary hepatocytes, use collagen-coated plates to facilitate attachment and maintain phenotype.
-
Plating: Seed cells in 96-well plates at an appropriate density.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H2O2 to induce oxidative stress.
-
Cell Viability Assay (MTT): Follow the procedure described in the neuroprotection assay.
-
Superoxide Dismutase (SOD) Activity Assay:
-
Prepare cell lysates.
-
Measure SOD activity using a colorimetric assay based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine oxidase.
-
-
Glutathione (GSH) Level Measurement: Follow the procedure described in the neuroprotection assay.
Quantitative Data
| Parameter | Expected Outcome | Cell Line |
| Cell Viability | Increased in this compound-treated groups compared to H2O2 alone | Hepatocytes/Hepatoma cells |
| SOD Activity | Increased in this compound-treated groups | Hepatocytes/Hepatoma cells |
| GSH Levels | Increased in this compound-treated groups | Hepatocytes/Hepatoma cells |
Mucolytic Activity Assay
This in vitro assay evaluates the mucolytic properties of this compound by measuring its effect on the viscoelasticity of a mucin solution.
Experimental Protocol
Materials:
-
Porcine gastric mucin
-
Tris-HCl buffer
-
This compound
-
Rheometer or glass plate apparatus
Procedure:
-
Preparation of Mucin Solution: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer (pH 7.0).
-
Incubation: Mix the mucin solution with different concentrations of this compound. Incubate the mixture at 37°C for 30 minutes.
-
Viscoelasticity Measurement:
-
Rheometer Method: Use a cone-plate or parallel-plate rheometer to measure the viscosity and elasticity of the mucin solutions.
-
Glass Plate Method: A simpler alternative where the spreadability of the mucin solution on a glass plate is measured. A greater spread indicates lower viscoelasticity.
-
-
Data Analysis: Compare the viscoelasticity of the this compound-treated samples to a control sample (mucin solution without this compound). A decrease in viscoelasticity indicates mucolytic activity.
Quantitative Data
| Parameter | Expected Outcome |
| Viscoelasticity | Dose-dependent decrease with increasing concentrations of this compound |
References
- 1. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 4. Tocotrienols protect differentiated SH-SY5Y human neuroblastoma cells against 6-hydroxydopamine-induced cytotoxicity by ameliorating dopamine biosynthesis and dopamine receptor D2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Citiolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Citiolone (also known as N-acetyl-homocysteine thiolactone). The described method is applicable for the determination of this compound in bulk drug substances and can be adapted for various matrices with appropriate sample preparation. This document provides comprehensive experimental protocols, method validation parameters, and visual workflows to ensure successful implementation in a laboratory setting.
Introduction
This compound, a derivative of the amino acid homocysteine, is a compound of interest in pharmaceutical and biomedical research. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) offers the necessary specificity, sensitivity, and precision for the analysis of this compound. This application note presents a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a widely accessible and robust technique in analytical laboratories.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity HPLC or equivalent |
| Column | C18 Reversed-Phase Column (e.g., Nucleodur® C18 Pyramid, 5 µm, 125 x 4 mm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.0) (55:45 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 270 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a phosphate buffer and adjust the pH to 5.0. Mix with HPLC-grade acetonitrile in a 45:55 (buffer:acetonitrile) volume/volume ratio. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-25 µg/mL).
Sample Preparation
The sample preparation method should be adapted based on the matrix.
-
Bulk Drug Substance:
-
Accurately weigh a quantity of the powdered this compound bulk drug equivalent to 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase and sonicate for 10-15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation (for plasma): To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol). Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (for urine or plasma supernatant): The supernatant from the protein precipitation step or the urine sample can be further purified. Mix the sample with an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex and then centrifuge to separate the layers. The organic layer containing the analyte is then evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples, an SPE protocol can be developed using a C18 cartridge. The sample is loaded onto the conditioned cartridge, washed with a weak solvent to remove interferences, and then the analyte is eluted with a stronger solvent. The eluate is then evaporated and reconstituted in the mobile phase.
-
Filter the final reconstituted sample through a 0.45 µm syringe filter prior to HPLC analysis.
-
Method Validation Summary
The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.89 - 100.48% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Calculated based on 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | Calculated based on 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Specificity | The method is specific for this compound, with no interference from common excipients or matrix components. |
| Robustness | The method is robust to small, deliberate variations in mobile phase composition, flow rate, and pH. |
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Logical relationship of HPLC method development and validation for routine analysis.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The provided protocols and validation data demonstrate the suitability of this method for routine quality control and research applications. The clear workflows and tabulated data facilitate the straightforward implementation of this analytical procedure.
References
Application Notes: Preparing Citiolone Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citiolone, a derivative of the amino acid cysteine, is recognized for its potent antioxidant and hepatoprotective properties.[1] In cell culture applications, it is primarily utilized for its ability to mitigate oxidative stress.[2] Its mechanism of action involves enhancing the synthesis of intracellular glutathione (GSH) and preserving sulfhydryl (SH) groups, which are crucial for cellular detoxification processes.[2] These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting, ensuring experimental reproducibility and efficacy.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(2-oxothiolan-3-yl)acetamide | [1] |
| Synonyms | N-Acetylhomocysteine thiolactone, Citiolase | |
| CAS Number | 1195-16-0 | |
| Molecular Formula | C₆H₉NO₂S | |
| Molecular Weight | 159.21 g/mol | |
| Melting Point | 109-111 °C |
Solubility of this compound
Proper solubilization is critical for the effective use of this compound in cell culture. This compound exhibits good solubility in common laboratory solvents. It is recommended to use newly opened, anhydrous solvents to ensure maximum solubility.
| Solvent | Solubility | Molar Concentration (Approx.) | Notes |
| Water | ≥ 100 mg/mL | ≥ 628 mM | Aqueous solutions should be sterile-filtered before use. |
| DMSO | ≥ 50 mg/mL | ≥ 314 mM | Hygroscopic; use newly opened solvent for best results. |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO. A parallel protocol for an aqueous solution is also described.
3.1. Objective
To prepare a highly concentrated, sterile stock solution of this compound for subsequent dilution into cell culture media at a desired working concentration.
3.2. Materials and Equipment
-
This compound powder (CAS 1195-16-0)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water
-
Analytical balance
-
Laminar flow hood / Biosafety cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Pipettes and sterile tips
-
Optional: Syringe and 0.22 µm sterile filter (for aqueous solutions)
3.3. Calculation for 100 mM Stock Solution
To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Molar Mass ( g/mol ) x Desired Molarity (mol/L)
For 1 mL of a 100 mM (0.1 M) solution: Mass (mg) = 1 mL x 159.21 g/mol x 0.1 mol/L = 15.92 mg
Therefore, 15.92 mg of this compound is required to make 1 mL of a 100 mM stock solution.
3.4. Step-by-Step Procedure
-
Preparation: Perform all sterile steps inside a laminar flow hood.
-
Weighing: Accurately weigh the required amount of this compound powder (e.g., 15.92 mg for 1 mL of 100 mM stock) and place it into a sterile conical tube.
-
Solubilization (DMSO):
-
Add the desired volume of DMSO (e.g., 1 mL) to the conical tube containing the this compound powder.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if precipitation occurs.
-
-
Solubilization (Water):
-
Add the desired volume of sterile water to the this compound powder.
-
Vortex until fully dissolved.
-
Crucial Step: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is mandatory for aqueous solutions to prevent microbial contamination.
-
-
Aliquoting: Dispense the concentrated stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents product inactivation from repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and initials. Store immediately under the recommended conditions (see Table 3).
Storage and Stability
Proper storage is essential to maintain the bioactivity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C (Long-term) | >2 years | Store in a dry, dark environment. |
| 0-4°C (Short-term) | Days to weeks | ||
| Stock Solution | -80°C | 2 years | Recommended for longest stability. |
| -20°C | 1 year | Avoid repeated freeze-thaw cycles. |
Mechanism of Action: Antioxidant Pathways
This compound exerts its protective effects primarily by bolstering the cell's endogenous antioxidant defenses. It indirectly enhances the synthesis of glutathione (GSH), a key antioxidant, and preserves sulfhydryl (SH) radicals. This can involve the modulation of signaling pathways like the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes.
Caption: this compound signaling pathway against oxidative stress.
Experimental Workflow
The following diagram outlines the complete workflow from preparing the stock solution to its application in a cell culture experiment.
Caption: Experimental workflow for this compound stock preparation and use.
References
Application of Citiolone in the Study of Drug-Induced Liver Injury: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. The complex mechanisms underlying DILI often involve oxidative stress, mitochondrial dysfunction, and inflammation. Citiolone (N-acetyl-homocysteine thiolactone) is a hepatoprotective agent known for its antioxidant properties. It acts as a precursor to cysteine, thereby promoting the synthesis of glutathione (GSH), a critical endogenous antioxidant.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of DILI, focusing on its potential to mitigate liver damage.
Mechanism of Action
This compound's primary hepatoprotective effect stems from its ability to replenish and maintain intracellular GSH levels.[1] GSH plays a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic drug metabolites, which are key mediators of DILI. By enhancing the synthesis of GSH, this compound helps to neutralize these toxic species and protect hepatocytes from oxidative damage.[1] One of the key regulatory pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While direct evidence for this compound's interaction with Nrf2 is still emerging, its role in promoting GSH synthesis suggests an indirect influence on this protective pathway.
Data Presentation
The following table summarizes representative quantitative data from a study on a similar compound, Citicoline, in an acetaminophen (APAP)-induced liver injury model in mice. This data illustrates the potential protective effects of compounds with similar mechanisms of action on key DILI biomarkers.
| Parameter | Control Group | APAP-Treated Group | APAP + Citicoline (500 mg/kg) | Reference |
| Serum ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | [2] |
| Serum AST (U/L) | Normal | Significantly Increased | Significantly Decreased | [2] |
| Brain GSH (nmol/mg protein) | Normal | Significantly Decreased | Significantly Increased | |
| Brain Lipid Peroxidation (nmol/mg protein) | Normal | Significantly Increased | Significantly Decreased |
Note: This table is illustrative and based on data for Citicoline, a compound with neuroprotective and antioxidative effects. Specific dose-response studies for this compound in various DILI models are recommended to establish its efficacy.
Experimental Protocols
Detailed methodologies for key experiments to investigate the application of this compound in DILI are provided below.
In Vitro DILI Model: Acetaminophen (APAP) Toxicity in HepG2 Cells
This protocol outlines the use of the human hepatoma cell line HepG2 to assess the protective effects of this compound against APAP-induced cytotoxicity.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Acetaminophen (APAP)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.
-
Induce liver injury by adding a toxic concentration of APAP (e.g., 5-10 mM) to the wells containing this compound.
-
Include control wells (cells only), APAP-only wells, and this compound-only wells.
-
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay (MTT):
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
In Vivo DILI Model: Acetaminophen (APAP)-Induced Liver Injury in Mice
This protocol describes an in vivo model to evaluate the hepatoprotective effects of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin (10%)
-
Kits for measuring ALT, AST, GSH, and lipid peroxidation
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week with free access to food and water.
-
Grouping: Divide mice into four groups: Control, APAP only, APAP + this compound (low dose), and APAP + this compound (high dose).
-
Treatment:
-
Administer this compound (e.g., 50, 100 mg/kg) or saline intraperitoneally (i.p.) to the respective groups.
-
After 1 hour, administer a single hepatotoxic dose of APAP (e.g., 300 mg/kg, i.p.) to the APAP and APAP + this compound groups. The control group receives saline.
-
-
Sample Collection: After 24 hours, anesthetize the mice and collect blood via cardiac puncture. Euthanize the mice and collect liver tissue.
-
Biochemical Analysis:
-
Centrifuge the blood to obtain serum and measure ALT and AST levels using commercial kits.
-
Homogenize a portion of the liver tissue to measure GSH levels and lipid peroxidation (e.g., malondialdehyde levels) using appropriate assay kits.
-
-
Histopathology: Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess liver morphology and necrosis.
Assessment of Mitochondrial Dysfunction
This protocol details the measurement of mitochondrial membrane potential (MMP) in hepatocytes as an indicator of mitochondrial health.
Materials:
-
Hepatocytes (primary or cell line)
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
DILI-inducing agent
-
This compound
Procedure:
-
Cell Culture and Treatment: Culture and treat hepatocytes with the DILI-inducing agent and this compound as described in the in vitro protocol.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with JC-1 staining solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
-
Imaging/Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence, providing a quantitative measure of mitochondrial depolarization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in mitigating drug-induced liver injury.
Caption: Experimental workflow for the in vivo DILI model.
Caption: Postulated role of this compound in the Nrf2 signaling pathway.
References
Citiolone as a Therapeutic Agent in Experimental Models of Cirrhosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific preclinical studies investigating the therapeutic effects of citiolone in well-established experimental models of liver cirrhosis. The following application notes and protocols are therefore presented as a hypothetical framework based on the known antioxidant and hepatoprotective properties of this compound and established methodologies for inducing and evaluating liver cirrhosis in animal models. The quantitative data presented are illustrative examples and not derived from actual experimental results involving this compound in this context.
Introduction
Liver cirrhosis is the end-stage of various chronic liver diseases, characterized by the replacement of normal liver tissue with scar tissue, leading to a progressive loss of liver function.[1] Oxidative stress is a key player in the pathogenesis of liver fibrosis, the hallmark of cirrhosis. It triggers the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen.
This compound (N-acetyl-homocysteine-thiolactone) is a compound known for its antioxidant properties. It is believed to act as a precursor to cysteine, thereby promoting the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative damage.[2] This document outlines a proposed experimental approach to evaluate the therapeutic potential of this compound in a rat model of carbon tetrachloride (CCl4)-induced liver cirrhosis.
Proposed Mechanism of Action of this compound in Liver Fibrosis
This compound is hypothesized to exert its anti-fibrotic effects primarily through the replenishment of intracellular glutathione (GSH) stores. By providing a source of cysteine, this compound enhances the synthesis of GSH, which in turn helps to neutralize reactive oxygen species (ROS). This reduction in oxidative stress is expected to inhibit the activation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis. Furthermore, by mitigating hepatocellular damage, this compound may reduce the release of pro-inflammatory and pro-fibrotic mediators.
Data Presentation
The following tables are examples of how quantitative data from a hypothetical study evaluating this compound in an experimental model of cirrhosis could be presented.
Table 1: Effect of this compound on Serum Liver Function Markers
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) | Albumin (g/dL) |
| Control | 35 ± 5 | 80 ± 10 | 150 ± 20 | 0.2 ± 0.05 | 4.0 ± 0.3 |
| CCl4-induced Cirrhosis | 150 ± 20 | 280 ± 30 | 450 ± 40 | 1.5 ± 0.2 | 2.5 ± 0.2* |
| CCl4 + this compound (Low Dose) | 100 ± 15# | 200 ± 25# | 350 ± 30# | 1.0 ± 0.15# | 3.0 ± 0.2# |
| CCl4 + this compound (High Dose) | 70 ± 10# | 150 ± 20# | 250 ± 25# | 0.7 ± 0.1# | 3.5 ± 0.3# |
| Data are presented as mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to CCl4-induced Cirrhosis. |
Table 2: Effect of this compound on Hepatic Oxidative Stress Markers and Fibrosis
| Group | Hepatic MDA (nmol/mg protein) | Hepatic GSH (μmol/g tissue) | Hepatic Hydroxyproline (μg/g tissue) |
| Control | 1.5 ± 0.2 | 8.0 ± 0.7 | 100 ± 15 |
| CCl4-induced Cirrhosis | 5.0 ± 0.5 | 3.5 ± 0.4 | 500 ± 50* |
| CCl4 + this compound (Low Dose) | 3.5 ± 0.4# | 5.5 ± 0.5# | 350 ± 40# |
| CCl4 + this compound (High Dose) | 2.0 ± 0.3# | 7.0 ± 0.6# | 200 ± 30# |
| Data are presented as mean ± SD. *p < 0.05 compared to Control. #p < 0.05 compared to CCl4-induced Cirrhosis. |
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to assess the efficacy of this compound in a rat model of CCl4-induced cirrhosis.
Induction of Liver Cirrhosis and this compound Treatment
This protocol outlines the induction of liver cirrhosis in rats using carbon tetrachloride (CCl4) and the subsequent treatment with this compound.[3][4]
Materials:
-
Male Wistar rats (200-250 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize rats for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
-
Grouping: Randomly divide the animals into four groups (n=10 per group):
-
Group 1 (Control): Receive olive oil i.p. and vehicle for this compound orally.
-
Group 2 (CCl4-induced Cirrhosis): Receive CCl4 i.p. and vehicle for this compound orally.
-
Group 3 (CCl4 + Low Dose this compound): Receive CCl4 i.p. and a low dose of this compound (e.g., 50 mg/kg) orally.
-
Group 4 (CCl4 + High Dose this compound): Receive CCl4 i.p. and a high dose of this compound (e.g., 100 mg/kg) orally.
-
-
Cirrhosis Induction: Administer CCl4 (50% v/v in olive oil) at a dose of 2 mL/kg body weight via i.p. injection twice a week for 8 weeks to groups 2, 3, and 4. Administer an equivalent volume of olive oil to the control group.
-
This compound Administration: From week 5 to week 8, administer the designated doses of this compound (dissolved in a suitable vehicle like water or saline) daily via oral gavage to groups 3 and 4. Administer the vehicle to groups 1 and 2.
-
Sample Collection: At the end of the 8th week, 48 hours after the last CCl4 injection, euthanize the rats. Collect blood samples for serum analysis. Perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
Biochemical Analysis of Liver Function
This protocol describes the measurement of key serum markers to assess liver function.[5]
Materials:
-
Rat serum samples
-
Commercial assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, and Albumin
-
Microplate reader
Procedure:
-
Centrifuge the collected blood at 3000 rpm for 15 minutes at 4°C to separate the serum.
-
Use commercial colorimetric assay kits to measure the levels of ALT, AST, ALP, total bilirubin, and albumin in the serum according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelengths using a microplate reader.
-
Calculate the concentrations of each marker based on the standard curves provided with the kits.
Histopathological Analysis of Liver Fibrosis
This protocol details the staining of liver tissue sections to visualize and quantify collagen deposition, a measure of fibrosis.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue blocks
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
Light microscope with a camera
-
Image analysis software
Procedure:
-
Cut 5 µm thick sections from the paraffin-embedded liver blocks using a microtome.
-
Deparaffinize and rehydrate the tissue sections.
-
H&E Staining: Stain one set of slides with H&E to observe the general liver architecture, inflammation, and necrosis.
-
Sirius Red Staining:
-
Stain another set of slides with Sirius Red solution for 1 hour to specifically stain collagen fibers.
-
Wash the slides with acidified water.
-
Dehydrate the sections and mount with a coverslip.
-
-
Image Acquisition: Capture images of the stained sections using a light microscope.
-
Quantification: Use image analysis software to quantify the Sirius Red-positive area (collagen) as a percentage of the total tissue area. A semi-quantitative scoring system (e.g., Ishak score) can also be used to grade the extent of fibrosis.
Measurement of Hepatic Oxidative Stress Markers
This protocol describes the quantification of malondialdehyde (MDA) and glutathione (GSH) in liver tissue homogenates as indicators of oxidative stress.
Materials:
-
Frozen liver tissue
-
Phosphate buffer
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Commercial assay kit for Glutathione (GSH)
-
Spectrophotometer
Procedure for MDA (Thiobarbituric Acid Reactive Substances - TBARS) Assay:
-
Homogenize a known weight of liver tissue in ice-cold phosphate buffer.
-
Precipitate the protein by adding TCA and centrifuge.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate the MDA concentration using a standard curve.
Procedure for GSH Assay:
-
Homogenize a known weight of liver tissue according to the instructions of a commercial GSH assay kit.
-
Follow the kit's protocol, which typically involves a reaction that produces a colored product in the presence of GSH.
-
Measure the absorbance at the specified wavelength.
-
Calculate the GSH concentration based on the provided standard curve.
Determination of Hepatic Hydroxyproline Content
This protocol measures the hydroxyproline content in the liver, which is a quantitative index of collagen content and thus fibrosis.
Materials:
-
Frozen liver tissue
-
Hydrochloric acid (HCl)
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard
-
Water bath
-
Spectrophotometer
Procedure:
-
Hydrolyze a known weight of liver tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
Add Chloramine-T reagent to oxidize the hydroxyproline.
-
Add Ehrlich's reagent and incubate at 60°C for 20 minutes to develop a colored product.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline content based on a standard curve prepared with known concentrations of hydroxyproline.
References
Application Notes and Protocols for Assessing the Mucolytic Efficacy of Citiolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, also known as N-acetyl-homocysteine thiolactone, is a mucolytic agent that acts by breaking down the disulfide bonds that contribute to the high viscosity of mucus.[1] Mucus hypersecretion and increased viscosity are hallmarks of several chronic respiratory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).[2] Effective assessment of mucolytic agents like this compound is crucial for preclinical and clinical development.
These application notes provide a detailed overview of the key in vitro and in vivo methodologies for evaluating the mucolytic efficacy of this compound. The protocols outlined below cover rheological analysis of sputum, cellular assays for mucin secretion, and considerations for animal models.
Mechanism of Action: Mucolysis via Disulfide Bond Reduction
The primary mechanism of action for thiol-based mucolytics like this compound and N-acetylcysteine (NAC) involves the cleavage of disulfide (-S-S-) bonds within and between mucin polymers.[1][3] Mucin proteins, particularly MUC5AC and MUC5B, are large glycoproteins that form a complex, cross-linked network, giving mucus its gel-like properties.[4] The free thiol group (-SH) on this compound acts as a reducing agent, breaking these disulfide bridges and depolymerizing the mucin network. This action reduces the viscoelasticity of the mucus, making it easier to clear from the airways.
Figure 1: Mechanism of this compound Mucolytic Action.
In Vitro Efficacy Assessment
In vitro methods offer controlled environments to quantify the direct effects of this compound on mucus and mucus-producing cells.
Sputum Rheology
Rheology is the study of the flow and deformation of matter. For mucus, the key parameters are viscosity (resistance to flow) and elasticity (ability to return to original shape). Mucolytic agents are expected to decrease both.
Experimental Protocol: Sputum Macrorheology using a Cone-and-Plate Rheometer
This protocol is adapted from standard methods for assessing sputum viscoelasticity.
-
Sample Collection: Collect spontaneous or induced sputum from patients with muco-obstructive disease. Process samples immediately or store at -80°C.
-
Sample Preparation: Thaw frozen samples at room temperature. Gently homogenize the sputum sample to ensure consistency.
-
This compound Treatment:
-
Divide the homogenized sputum into aliquots.
-
Prepare this compound solutions at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add the this compound solution or a vehicle control (buffer only) to the sputum aliquots at a defined ratio (e.g., 10:1 sputum to solution).
-
Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).
-
-
Rheological Measurement:
-
Use a cone-and-plate or parallel-plate rheometer.
-
Load the treated sputum sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Perform oscillatory frequency sweeps (e.g., from 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.
-
Measure the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). Calculate the complex viscosity (η*).
-
-
Data Analysis: Compare the G', G'', and η* values between this compound-treated and control samples. A significant reduction in these parameters indicates mucolytic activity.
Data Presentation: Expected Impact of this compound on Sputum Rheology
| Parameter | Description | Expected Change with this compound |
| Elastic Modulus (G') | Stores energy, representing the solid-like behavior of mucus. | Decrease |
| Viscous Modulus (G'') | Dissipates energy, representing the liquid-like behavior of mucus. | Decrease |
| Complex Viscosity (η*) | Overall resistance to deformation and flow. | Decrease |
| Tan Delta (G''/G') | Ratio of viscous to elastic modulus. | Increase (indicating a more liquid-like state) |
Mucin Production and Secretion Assays
These assays determine if this compound has an effect on the synthesis and release of mucins from airway epithelial cells. Human bronchial epithelial (HBE) cells or cell lines like NCI-H292 are commonly used.
Experimental Protocol: MUC5AC Secretion ELISA
This protocol measures the amount of MUC5AC, a major airway mucin, secreted by cultured airway epithelial cells.
-
Cell Culture: Culture HBE cells or NCI-H292 cells until they are confluent and differentiated.
-
Stimulation: Induce mucin hypersecretion by treating the cells with an agonist like phorbol myristate acetate (PMA), epidermal growth factor (EGF), or IL-1β.
-
This compound Treatment: Pre-treat a set of cell cultures with varying concentrations of this compound for 30-60 minutes before adding the agonist. Include appropriate vehicle controls.
-
Sample Collection: After a 24-hour incubation period, collect the apical cell culture supernatant.
-
ELISA for MUC5AC:
-
Coat a 96-well plate with the collected supernatant and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add a primary antibody specific for MUC5AC and incubate.
-
Wash and add a secondary, enzyme-linked antibody (e.g., HRP-conjugated).
-
Wash and add a substrate to produce a colorimetric signal.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis: Quantify the MUC5AC concentration based on a standard curve. Compare the levels of secreted MUC5AC between agonist-only, this compound-treated, and control groups.
Figure 2: Workflow for MUC5AC Secretion Assay.
Signaling Pathway Analysis
While this compound's primary action is extracellular, it is valuable to investigate its potential intracellular effects on mucin gene expression and production pathways. Inflammatory mediators like IL-1β and IL-17A can induce MUC5AC expression via the NF-κB signaling pathway.
Figure 3: NF-κB Pathway in Mucin Gene Expression.
In Vivo and Ex Vivo Models
Animal models are used to evaluate efficacy in a more complex biological system that includes mucociliary clearance.
-
Rodent Models: Rats or mice exposed to irritants like tobacco smoke or sulfur dioxide can develop mucus hypersecretion and goblet cell hyperplasia, providing a model to test mucociliary clearance rates after this compound administration.
-
Mini-pigs and Ferrets: These larger animal models have airway anatomy and submucosal gland distribution more similar to humans, making them suitable for preclinical studies.
-
Ex Vivo Tracheal Explants: Tracheas can be excised from animals, maintained in culture, and used to measure mucus secretion and transport, providing a bridge between in vitro and in vivo studies.
Protocol Considerations for Animal Studies:
-
Drug Administration: this compound can be administered via aerosolization or nebulization to mimic clinical use.
-
Efficacy Endpoints:
-
Mucociliary Clearance (MCC): Track the movement of a labeled marker (e.g., radioactive tracer) along the trachea.
-
Histopathology: Analyze airway tissues for changes in goblet cell numbers and mucus accumulation.
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for inflammatory cell counts and mucin content.
-
Summary and Conclusion
The assessment of this compound's mucolytic efficacy requires a multi-faceted approach. Rheological analysis provides direct, quantitative data on the drug's ability to break down the mucus gel structure. Cellular assays confirm whether the drug affects mucin production and secretion at the cellular level. Finally, in vivo models demonstrate efficacy within a complex physiological system. Together, these methods provide the comprehensive data package required for the development and validation of this compound as a therapeutic mucolytic agent.
References
- 1. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mucoactive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Physiology and pathophysiology of human airway mucus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Citiolone Treatment in Primary Hepatocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citiolone, also known as N-acetyl-DL-homocysteine thiolactone, is a sulfur-containing compound with potent antioxidant and hepatoprotective properties. Its mechanism of action is primarily attributed to its ability to replenish intracellular glutathione (GSH) stores and enhance the activity of key antioxidant enzymes.[1] By scavenging reactive oxygen species (ROS) and supporting cellular detoxification pathways, this compound protects hepatocytes from various toxic insults. These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in primary hepatocyte cultures, a critical in vitro model for preclinical drug development and liver toxicology studies.
Mechanism of Action
This compound exerts its hepatoprotective effects through a multi-faceted approach centered on mitigating oxidative stress. A key action is the enhancement of glutathione (GSH) synthesis, a critical tripeptide antioxidant essential for detoxification within liver cells.[1] this compound also contributes to the preservation of sulfhydryl (SH) groups, which are vital for protecting cells from free radical-induced damage.[1] Studies have indicated that this compound can increase the activity of important antioxidant enzymes, including superoxide dismutase (SOD) and catalase.
The proposed signaling pathway for this compound's action in hepatocytes involves the upregulation of the cellular antioxidant defense system. By providing a precursor for cysteine, a rate-limiting amino acid in GSH synthesis, this compound bolsters the cell's capacity to neutralize toxins and ROS. This leads to reduced lipid peroxidation, stabilization of cell membranes, and overall protection against hepatocellular injury.
Data Presentation
The following tables summarize hypothetical quantitative data based on typical results from in vitro hepatoprotective studies. These serve as a template for presenting experimental findings.
Table 1: Effect of this compound on Hepatocyte Viability and Cytotoxicity
| Treatment Group | This compound (mM) | Hepatotoxin | Cell Viability (%) | LDH Leakage (% of Control) |
| Control | 0 | None | 100 ± 5 | 100 ± 8 |
| Hepatotoxin Alone | 0 | e.g., APAP (10 mM) | 45 ± 6 | 350 ± 25 |
| This compound + Hepatotoxin | 1 | e.g., APAP (10 mM) | 65 ± 7 | 220 ± 20 |
| This compound + Hepatotoxin | 2.5 | e.g., APAP (10 mM) | 80 ± 5 | 150 ± 15 |
| This compound + Hepatotoxin | 5 | e.g., APAP (10 mM) | 92 ± 6 | 110 ± 10 |
| This compound Alone | 5 | None | 98 ± 4 | 105 ± 7 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Antioxidant Status in Hepatocytes
| Treatment Group | This compound (mM) | Hepatotoxin | Intracellular GSH (nmol/mg protein) | SOD Activity (U/mg protein) | Catalase Activity (U/mg protein) |
| Control | 0 | None | 50 ± 4 | 15 ± 1.2 | 40 ± 3 |
| Hepatotoxin Alone | 0 | e.g., APAP (10 mM) | 22 ± 3 | 9 ± 0.8 | 25 ± 2.5 |
| This compound + Hepatotoxin | 1 | e.g., APAP (10 mM) | 35 ± 4 | 12 ± 1.0 | 32 ± 3 |
| This compound + Hepatotoxin | 2.5 | e.g., APAP (10 mM) | 45 ± 5 | 14 ± 1.1 | 38 ± 3.5 |
| This compound + Hepatotoxin | 5 | e.g., APAP (10 mM) | 52 ± 4 | 16 ± 1.3 | 42 ± 4 |
| This compound Alone | 5 | None | 55 ± 5 | 15.5 ± 1.2 | 41 ± 3.8 |
Data are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in primary hepatocyte cultures.
Protocol 1: Primary Hepatocyte Isolation and Culture
This protocol describes the standard two-step collagenase perfusion method for isolating primary hepatocytes from a rodent model.
Materials:
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
EGTA (0.5 M)
-
HEPES (1 M)
-
Collagenase Type IV
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Perfuse the liver via the portal vein, first with pre-warmed HBSS containing EGTA and HEPES to chelate calcium and loosen cell junctions.
-
Follow with a perfusion of HBSS containing collagenase to digest the extracellular matrix.
-
Excise the digested liver and gently disperse the cells in cold Williams' Medium E.
-
Filter the cell suspension through a sterile nylon mesh to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 5 minutes) to pellet the hepatocytes while leaving non-parenchymal cells in the supernatant. Repeat this step 2-3 times.
-
Determine cell viability and count using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates in Williams' Medium E supplemented with FBS and antibiotics.
-
Allow the cells to attach for 4-6 hours, then replace the medium with serum-free medium to maintain the hepatocyte phenotype.
Protocol 2: this compound Treatment and Induction of Hepatotoxicity
This protocol outlines the treatment of cultured primary hepatocytes with this compound and a model hepatotoxin.
Materials:
-
Cultured primary hepatocytes (from Protocol 1)
-
This compound
-
Appropriate solvent for this compound (e.g., sterile water or DMSO, to be determined based on solubility)
-
Hepatotoxic agent (e.g., acetaminophen (APAP), carbon tetrachloride (CCl4), or ethanol)
-
Serum-free culture medium
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent. Further dilute in serum-free culture medium to the desired final concentrations. Based on in vitro studies with other cell types, a starting concentration range of 1-5 mM is recommended.
-
Aspirate the medium from the cultured hepatocytes and replace it with medium containing the desired concentrations of this compound.
-
Incubate the cells for a pre-treatment period (e.g., 12-24 hours) to allow for the upregulation of protective mechanisms.
-
After the pre-treatment period, introduce the hepatotoxic agent to the culture medium at a pre-determined toxic concentration.
-
Include appropriate controls:
-
Vehicle control (no this compound, no hepatotoxin)
-
This compound alone
-
Hepatotoxin alone
-
-
Incubate the cells for the desired duration of toxin exposure (e.g., 24-48 hours).
-
At the end of the incubation, collect the culture supernatant for extracellular assays and lyse the cells for intracellular assays.
Protocol 3: Assessment of Cytotoxicity (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
Materials:
-
Culture supernatant from treated hepatocytes
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Centrifuge the collected culture supernatant to pellet any detached cells.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves transferring a portion of the supernatant to a new plate.
-
Add the kit's reaction mixture, which usually contains a substrate and a dye that changes color in the presence of LDH activity.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH).
Protocol 4: Measurement of Intracellular Glutathione (GSH)
This protocol describes a common method for quantifying the levels of reduced glutathione in cell lysates.
Materials:
-
Hepatocyte cell lysates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Phosphate buffer
Procedure:
-
Lyse the treated hepatocytes and deproteinize the lysate (e.g., with metaphosphoric acid).
-
In a microplate, combine the cell lysate with a reaction mixture containing phosphate buffer, DTNB, glutathione reductase, and NADPH.
-
The reaction involves the reduction of DTNB by GSH to form a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB). The GSSG formed is recycled back to GSH by glutathione reductase and NADPH.
-
Measure the rate of TNB formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Quantify the GSH concentration by comparing the rate of your samples to a standard curve generated with known concentrations of GSH.
Protocol 5: Assessment of Antioxidant Enzyme Activity (SOD and Catalase)
This protocol outlines the general steps for measuring the activity of superoxide dismutase (SOD) and catalase in hepatocyte lysates.
Materials:
-
Hepatocyte cell lysates
-
Commercially available SOD and Catalase assay kits
Procedure for SOD Activity:
-
Use a commercial kit that typically employs a colorimetric assay.
-
The assay is often based on the inhibition of a reaction that produces a colored formazan dye. Superoxide anions generated in the reaction reduce a tetrazolium salt to formazan.
-
SOD in the sample competes for the superoxide anions, thereby inhibiting the color development.
-
The degree of inhibition is proportional to the SOD activity in the sample.
-
Measure the absorbance and calculate the SOD activity based on a standard curve.
Procedure for Catalase Activity:
-
Use a commercial kit that measures the decomposition of hydrogen peroxide (H2O2) by catalase.
-
The assay often involves the reaction of undegraded H2O2 with a substrate to produce a colored product.
-
The catalase activity is inversely proportional to the amount of H2O2 remaining.
-
Measure the absorbance and calculate the catalase activity based on the kit's instructions.
Conclusion
The provided protocols offer a robust framework for investigating the hepatoprotective effects of this compound in primary hepatocyte cultures. By systematically evaluating cytotoxicity, intracellular antioxidant status, and the activity of key antioxidant enzymes, researchers can gain valuable insights into the therapeutic potential of this compound for various liver diseases. Adherence to these standardized methods will ensure the generation of reproducible and reliable data for preclinical drug development and toxicological screening.
References
Troubleshooting & Optimization
Citiolone solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with citiolone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: The reported aqueous solubility of this compound varies across different sources. One supplier indicates a high solubility of ≥ 100 mg/mL in water.[1] Another database lists the water solubility as 10.2 mg/mL.[2] This variability may be due to differences in experimental conditions, such as temperature and pH, or the physical form of the this compound used (e.g., crystalline vs. amorphous). It is recommended to start with the lower value as a conservative estimate and empirically determine the solubility for your specific experimental conditions.
Q2: My this compound is not dissolving completely in water. What should I do?
A2: If you observe incomplete dissolution or precipitation, consider the following troubleshooting steps:
-
Heating and Sonication: Gently warming the solution and/or using a sonicator can aid in the dissolution of this compound.[1]
-
pH Adjustment: The solubility of compounds with acidic or basic functional groups can be influenced by pH. While specific data on the pH-dependent solubility of this compound is limited, you could cautiously try small adjustments in pH to see if it improves solubility. Be mindful that pH changes can affect the stability and activity of the compound.
-
Use of Co-solvents: For challenging applications, consider using a co-solvent system. This compound is readily soluble in DMSO (≥ 50 mg/mL) and ethanol.[1][3] Stock solutions in these solvents can then be diluted into your aqueous experimental medium. However, always consider the potential effects of the organic solvent on your specific assay or model system.
Q3: Are there recommended solvent systems for in vitro and in vivo studies?
A3: Yes, specific solvent systems have been described for different experimental setups. For in vitro studies, preparing a stock solution in a suitable solvent like DMSO is common. For in vivo studies, formulations often involve a combination of solvents to ensure biocompatibility and sufficient solubility. Examples of such formulations include:
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
-
10% DMSO and 90% Corn Oil (may require warming)
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare aqueous solutions of this compound fresh for each experiment to minimize potential degradation. If a stock solution is prepared in water, it should be sterilized by filtration through a 0.22 μm filter before use. For longer-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents like DMSO can be stored at -80°C for up to two years or -20°C for one year. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or phase separation during preparation. | Low solubility in the chosen solvent system. | * Gently heat the solution. * Use sonication to aid dissolution. * Consider using a different solvent or a co-solvent system. |
| Inconsistent experimental results over time. | Degradation of this compound in the aqueous stock solution. | * Prepare fresh solutions for each experiment. * If storing a solution briefly, keep it at 4°C. * For longer-term storage, aliquot and store stock solutions at -20°C or -80°C. |
| Difficulty dissolving this compound directly in aqueous buffer. | The buffer composition may be affecting solubility. | * Prepare a concentrated stock solution in a highly soluble solvent like DMSO. * Serially dilute the stock solution into the aqueous buffer to the final desired concentration. |
Quantitative Solubility Data
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Water | ≥ 100 mg/mL | 628.10 mM | MedchemExpress |
| Water | 10.2 mg/mL | 64.06 mM | DrugBank Online |
| DMSO | ≥ 50 mg/mL | 314.05 mM | MedchemExpress |
| DMSO | 31 mg/mL | 194.71 mM | Selleck Chemicals |
| Ethanol | 31 mg/mL | 194.71 mM | Selleck Chemicals |
Note: The molecular weight of this compound is approximately 159.21 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder (white to off-white solid) in a sterile container.
-
Add fresh, anhydrous DMSO to the powder to achieve the desired concentration (e.g., 50 mg/mL). Ensure the DMSO is not hygroscopic as this can reduce solubility.
-
Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Determine the final desired concentration of this compound in your aqueous medium (e.g., cell culture media, buffer).
-
Calculate the volume of the DMSO stock solution needed to achieve this final concentration.
-
Add the calculated volume of the DMSO stock solution to the aqueous medium. It is recommended to add the stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system and include an appropriate vehicle control in your experiments.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
How to improve the stability of Citiolone in experimental buffers
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to enhance the stability of Citiolone in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
This compound, also known as N-acetylhomocysteine thiolactone, is a compound containing a thiol group.[1] Thiol groups are highly susceptible to oxidation, which can lead to the formation of disulfides and other oxidized products.[2] This degradation can result in a loss of biological activity, leading to inaccurate and irreproducible experimental results. Ensuring the stability of this compound in your buffer is therefore critical for reliable outcomes.
Q2: What are the primary factors that cause this compound to degrade in a buffer?
Several factors can accelerate the degradation of thiol-containing compounds like this compound in solution:
-
pH: The rate of thiol oxidation increases significantly at neutral or alkaline pH. Thiolated compounds are generally more stable in acidic conditions (e.g., pH 5) compared to neutral or slightly alkaline conditions (pH 7.2).[3]
-
Dissolved Oxygen: The presence of molecular oxygen in the buffer is a primary driver of oxidation.
-
Trace Metal Ions: Divalent metal ions (e.g., Cu²⁺, Fe²⁺), often present as trace impurities in buffer salts and water, can catalyze the oxidation of thiols.[4]
-
Temperature and Light: Elevated temperatures can increase the rate of chemical degradation. While not specifically documented for this compound, many reactive compounds are also sensitive to light, which can promote degradation.[5]
Q3: How can I detect this compound degradation?
Degradation can be inferred through several observations:
-
Loss of Efficacy: A noticeable decrease in the expected biological or chemical effect of the compound in your assay.
-
Inconsistent Results: High variability between experimental replicates.
-
Visual Changes: In some cases, the formation of precipitates (insoluble disulfide polymers) may occur.
-
Analytical Confirmation: The most definitive method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to quantify the concentration of active this compound and detect the appearance of degradation products.
Q4: What are the general best practices for preparing and storing this compound solutions?
To maximize stability, always start with best practices:
-
Use high-purity, deionized water (e.g., HPLC-grade) for all buffers and solutions.
-
Prepare fresh solutions before each experiment whenever possible.
-
For stock solutions, consider dissolving this compound in a degassed, acidic buffer or an anhydrous solvent if appropriate for your experimental workflow.
-
Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light.
-
Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Rapid loss of this compound activity in my physiological buffer (e.g., PBS at pH 7.4).
Likely Cause: The thiol group in this compound is rapidly oxidized to form inactive disulfide dimers at neutral or alkaline pH. This process is accelerated by dissolved oxygen in the buffer.
Solutions:
-
Buffer Degassing: Before adding this compound, thoroughly degas your buffer by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using a vacuum pump. This removes dissolved oxygen, a key component in the oxidation reaction.
-
pH Adjustment: If your experiment can tolerate it, use a buffer with a more acidic pH. As shown in the table below, thiol stability is significantly improved at lower pH values.
-
Use of Reducing Agents: Add a reducing agent to the buffer to maintain this compound in its active, reduced state. TCEP is often preferred for its stability, but it can degrade in phosphate buffers.
Data Summary: Effect of pH on Thiol Stability
The following table, based on general findings for thiolated compounds, illustrates the impact of pH on stability.
| Buffer pH | Remaining Thiol Groups after 3 hours (%) | Stability Assessment |
| 5.0 | ~95-100% | High |
| 6.0 | ~60% | Moderate |
| 7.2 | ~40% | Low |
| Data is representative for thiolated compounds and demonstrates a general trend. |
Visualization: this compound Oxidation Pathway
Caption: Oxidation of active this compound monomers to an inactive disulfide dimer.
Issue 2: My results are inconsistent even with freshly prepared solutions in a degassed buffer.
Likely Cause: Trace metal ion contamination in your buffer reagents or from glassware is likely catalyzing the oxidation of this compound, even with low oxygen levels.
Solutions:
-
Add a Chelating Agent: Incorporate a metal chelator like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) into your buffer at a final concentration of 0.5-1 mM. This will sequester metal ions and prevent them from participating in the oxidation reaction.
-
Use High-Purity Salts: Ensure you are using high-purity, "molecular biology grade" or equivalent salts for buffer preparation to minimize the initial metal content.
Data Summary: Recommended Stabilizing Agents
| Agent | Class | Recommended Concentration | Key Considerations |
| EDTA | Chelator | 0.5 - 1 mM | Sequesters divalent metal ions. Highly effective and broadly compatible. |
| TCEP | Reductant | 1 - 10 mM | Very stable and effective across a wide pH range. Can degrade in phosphate buffers. |
| DTT | Reductant | 1 - 10 mM | Effective but less stable than TCEP; oxidizes quickly in air. |
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound instability issues.
Experimental Protocols
Protocol: Preparation of a Stabilized this compound Working Solution
This protocol outlines a method for preparing a this compound solution with enhanced stability for use in typical cell culture or biochemical assays.
Materials:
-
This compound powder
-
High-purity (molecular biology grade) water
-
Buffer components (e.g., HEPES, MES)
-
EDTA disodium salt
-
TCEP hydrochloride
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Inert gas cylinder (Argon or Nitrogen) with tubing
Procedure:
-
Prepare the Buffer:
-
Dissolve the buffer components (e.g., 20 mM HEPES) in high-purity water to 90% of the final desired volume.
-
Add EDTA to a final concentration of 1 mM. Dissolve completely.
-
Note: Avoid using phosphate buffers if you plan to add TCEP, as it is unstable in phosphate-containing solutions.
-
-
Degas the Buffer:
-
Place the buffer solution in a flask with a stir bar.
-
Sparge the solution with a steady stream of inert gas (Argon or Nitrogen) for at least 30 minutes while stirring. This removes dissolved oxygen.
-
-
pH Adjustment:
-
Adjust the buffer to the desired final pH (ideally between 5.0 and 6.5 for maximum stability) using HCl or NaOH.
-
Bring the solution to the final volume with degassed, high-purity water.
-
-
Add Stabilizer (Optional but Recommended):
-
If long-term stability is critical, add TCEP to a final concentration of 1-5 mM. TCEP is acidic, so re-check and adjust the pH if necessary.
-
-
Prepare this compound Stock:
-
Weigh out the required amount of this compound powder in a separate tube.
-
Add a small volume of the final, stabilized buffer to dissolve the this compound, creating a concentrated stock solution.
-
-
Prepare Final Working Solution:
-
Immediately before use, dilute the this compound stock solution to the final working concentration using the fully prepared and degassed stabilized buffer.
-
Keep the working solution on ice and protected from light throughout the experiment.
-
Visualization: Factors Influencing this compound Stability
Caption: Relationship between destabilizing and stabilizing factors for this compound.
References
- 1. This compound | C6H9NO2S | CID 14520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Solution stability of ciclosidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Citiolone for Neuroprotection Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing Citiolone in neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of neuroprotection for this compound?
A1: this compound's neuroprotective effects are primarily attributed to its potent antioxidant properties. It works by mitigating oxidative stress and reducing the production of reactive oxygen species (ROS).[1] It has been shown to enhance the synthesis of glutathione (GSH), a crucial intracellular antioxidant, which helps protect neuronal cells from oxidative damage.[1]
Q2: What is a recommended starting concentration for this compound in a neuroprotection assay?
A2: A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on in vitro studies using SH-SY5Y neuroblastoma cells, the half-maximal effective concentration (EC50) for this compound to inhibit 6-hydroxydopamine (6-OHDA)-induced neurotoxicity was found to be 2.96 ± 0.7 mM.[1] We recommend testing a range of concentrations around this value.
Q3: Which cell line is suitable for studying the neuroprotective effects of this compound?
A3: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-documented model for studying the neuroprotective effects of this compound, particularly in the context of neurotoxicity induced by agents like 6-OHDA.[1]
Q4: How should I prepare a this compound stock solution?
A4: The preparation of a this compound stock solution depends on the solvent used. It is crucial to ensure the compound is fully dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. For aqueous solutions, sterile filtration through a 0.22 µm filter before use is recommended. Stock solutions should be stored appropriately, for example, at -20°C for up to one year or -80°C for up to two years, to maintain stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low Cell Viability After Treatment | This compound concentration is too high, causing cytotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental conditions. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Inconsistent or Not Reproducible Results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Contamination of cell cultures. | Regularly check cultures for signs of bacterial, fungal, or mycoplasma contamination. Practice good aseptic technique. | |
| No Neuroprotective Effect Observed | This compound concentration is too low. | Increase the concentration of this compound based on dose-response data. The reported EC50 is 2.96 ± 0.7 mM for 6-OHDA-induced toxicity in SH-SY5Y cells.[1] |
| Insufficient pre-incubation time with this compound. | Optimize the pre-incubation time to allow for cellular uptake and the enhancement of antioxidant defenses before inducing neurotoxicity. | |
| The chosen neurotoxic insult is not mediated by oxidative stress. | Confirm that the neurotoxic agent used in your assay induces oxidative stress, as this is the primary target of this compound's neuroprotective action. |
Quantitative Data Summary
The following table summarizes the reported effective concentration of this compound for neuroprotection.
| Cell Line | Neurotoxic Agent | Effective Concentration (EC50) | Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 2.96 ± 0.7 mM |
Detailed Experimental Protocols
Protocol: Assessing Neuroprotective Effects of this compound against 6-OHDA-Induced Toxicity in SH-SY5Y Cells using an MTT Assay
This protocol outlines a method to evaluate the neuroprotective properties of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and sterilize it by filtration.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range around the EC50 of 2.96 mM).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group (medium with solvent only).
-
Incubate the cells for a pre-determined pre-treatment time (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in culture medium.
-
After the this compound pre-treatment period, add the 6-OHDA solution to the wells to induce neurotoxicity. Include a control group of cells that are not exposed to 6-OHDA.
-
Incubate the cells for another 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation with 6-OHDA, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-toxin exposed cells).
-
Plot the cell viability against the concentration of this compound to determine the dose-dependent neuroprotective effect.
-
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: this compound's proposed antioxidant mechanism for neuroprotection.
References
Welcome to the technical support center for Citiolone-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and troubleshooting for experiments involving this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Solubility and Formulation
Q1: My this compound powder is not dissolving properly in aqueous solutions for my in vitro experiments. What should I do?
A1: this compound has good solubility in water (≥ 100 mg/mL) and DMSO (≥ 50 mg/mL).[1] However, for cell culture experiments, high concentrations of DMSO can be toxic.
-
Recommended Action:
-
First, prepare a high-concentration stock solution in DMSO. For example, a 50 mg/mL stock. Ensure you are using newly opened, hygroscopic DMSO for best results.[1]
-
For your working solution, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it's crucial to perform this dilution in a stepwise manner.
-
Ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity. It is advisable to run a solvent control in your experiments.
-
If precipitation occurs upon dilution, gentle warming and/or sonication can aid dissolution.[1]
-
Q2: I am preparing this compound for an in vivo study and am observing precipitation in my formulation.
A2: For in vivo studies, especially when higher concentrations are needed, co-solvents are often necessary to maintain this compound in solution.
-
Recommended Formulations:
-
Protocol 1: A solution of 10% DMSO and 90% corn oil. This may require warming to achieve a clear solution.[1]
-
Protocol 2: A more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This can achieve a concentration of at least 2.38 mg/mL.[1] To prepare 1 mL of this working solution, add 100 µL of a 23.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80, mix, and finally add 450 µL of saline to reach the final volume.
-
Q3: How should I store my this compound stock solutions to ensure stability?
A3: Proper storage is critical to prevent degradation.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.
-
Aqueous Stock Solutions: It is recommended to filter-sterilize (0.22 µm filter) aqueous solutions before use.
Issue 2: Experimental Inconsistencies and Artifacts
Q4: I am seeing high variability in my cell viability assay (e.g., MTT, XTT) results with this compound treatment. What could be the cause?
A4: High variability in cell-based assays can stem from several factors.
-
Troubleshooting Steps:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use appropriate techniques to avoid the "edge effect" in 96-well plates. This can be mitigated by not using the outer wells or filling them with sterile PBS to maintain humidity.
-
Incomplete Solubilization of Formazan Crystals (MTT assay): After incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO or an acidified SDS solution). Pipette up and down or use a plate shaker to ensure homogeneity before reading the absorbance.
-
Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium, leading to inconsistent exposure to the cells. Visually inspect the wells for any precipitate. If observed, refer to the solubility troubleshooting steps (Q1).
-
Bubbles in Wells: Air bubbles can interfere with absorbance readings. Check for and remove any bubbles with a sterile needle before reading the plate.
-
Q5: My antioxidant assay (DPPH/ABTS) results are not reproducible. How can I improve this?
A5: Reproducibility in antioxidant assays depends on precise control of reaction conditions.
-
Optimization Strategies:
-
Reaction Time: The reaction of this compound with DPPH or ABTS radicals may not be instantaneous. Ensure you are using a consistent and optimized incubation time. For DPPH, this is often around 30 minutes in the dark. For ABTS, a shorter incubation of about 6 minutes is common.
-
Reagent Stability: Both DPPH and ABTS radical solutions are light-sensitive. Prepare them fresh and store them in the dark. The ABTS radical cation needs to be generated (e.g., by reacting with potassium persulfate) and allowed to stabilize for 12-16 hours before use.
-
pH of the Medium: The antioxidant activity of thiol-containing compounds can be pH-dependent. Ensure your buffer system is consistent across all experiments.
-
Solvent Interference: If using DMSO to dissolve this compound, be aware that DMSO can have some radical scavenging activity at higher concentrations. Always include a solvent control.
-
Issue 3: HPLC Analysis
Q6: I am developing an HPLC method for this compound and am facing issues with peak shape and retention time variability.
A6: These are common challenges in HPLC method development. Based on methods for the related compound Citicoline, here are some troubleshooting tips.
-
Troubleshooting Steps:
-
Mobile Phase pH: The ionization state of this compound can affect its retention and peak shape. Control the pH of your mobile phase with a suitable buffer. For similar compounds, a pH around 5.5 to 6.0 has been used successfully.
-
Column Choice: A C18 column is a good starting point for reversed-phase chromatography of this compound.
-
Flow Rate and Temperature: Inconsistent flow rate or column temperature can lead to retention time shifts. Ensure your pump is delivering a stable flow and consider using a column oven for temperature control.
-
Sample Overload: Injecting too high a concentration can lead to peak fronting or tailing. Try diluting your sample.
-
Degradation: this compound may be susceptible to degradation under certain conditions (e.g., acidic or alkaline mobile phases). Ensure your sample and mobile phases are freshly prepared.
-
Frequently Asked Questions (FAQs)
Solubility & Stability
-
Q: What is the recommended solvent for preparing a stock solution of this compound?
-
A: DMSO is recommended for preparing a high-concentration stock solution (≥ 50 mg/mL). For experiments where DMSO is not suitable, water can be used (≥ 100 mg/mL).
-
-
Q: Is this compound stable to light and temperature?
-
A: While specific data for this compound is limited, the related compound Citicoline is reported to be stable to light and dry heat but can degrade in acidic, alkaline, and oxidative conditions. It is prudent to handle this compound with similar precautions: protect solutions from light and avoid harsh pH conditions or strong oxidizing agents.
-
Experimental Design
-
Q: What is the mechanism of action of this compound that I should be investigating?
-
A: this compound primarily acts as an antioxidant. Its key mechanisms include modulating glutathione (GSH) metabolism and potentially activating the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.
-
-
Q: What positive controls can I use in my experiments?
-
Antioxidant Assays: Ascorbic acid or Trolox are standard positive controls.
-
Nrf2 Activation: A known Nrf2 activator like Bardoxolone methyl can be used.
-
ROS Detection: A pro-oxidant like Tert-Butyl hydroperoxide (TBHP) or H₂O₂ can be used to induce ROS as a positive control.
-
Data Interpretation
-
Q: In my cell viability assay, this compound treatment shows a decrease in signal (e.g., MTT reduction), but I don't see an increase in cell death markers (e.g., LDH release). How do I interpret this?
-
A: This discrepancy suggests that this compound might not be causing overt cytotoxicity (membrane leakage) but could be affecting mitochondrial function or cell proliferation. The MTT assay measures mitochondrial reductase activity, which can be altered without leading to cell death. Consider performing a cell proliferation assay (e.g., cell counting) to distinguish between cytostatic and cytotoxic effects.
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Solubility in Water | ≥ 100 mg/mL (628.10 mM) | |
| Solubility in DMSO | ≥ 50 mg/mL (314.05 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 2 years; -20°C for 1 year | |
| EC50 (Neuroprotection) | 2.96 ± 0.7 mM (in SH-SY5Y cells against 6-OHDA-induced neurotoxicity) |
Key Experimental Protocols
1. DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
-
Reagents:
-
This compound stock solution (in methanol or DMSO).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).
-
Methanol.
-
Positive control (e.g., Ascorbic acid).
-
-
Procedure:
-
Prepare a fresh 0.1 mM DPPH solution in methanol. Keep it in the dark.
-
In a 96-well plate, add 100 µL of various concentrations of your this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
2. Intracellular ROS Detection using DCFDA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Reagents:
-
H2DCFDA stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
PBS (Phosphate-Buffered Saline).
-
Positive control (e.g., 100 µM H₂O₂ or Tert-Butyl hydroperoxide).
-
-
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of H2DCFDA (e.g., 10 µM) in pre-warmed serum-free medium or PBS.
-
Add 100 µL of the H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove the excess probe.
-
Add 100 µL of your this compound solution (at various concentrations in cell culture medium) to the wells. Include a positive control for ROS induction.
-
Incubate for the desired treatment period.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~529 nm.
-
Visualizations
Caption: A generalized workflow for conducting experiments with this compound.
References
Troubleshooting inconsistent results with Citiolone treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citiolone. The information is designed to address common issues that may lead to inconsistent experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: High Variability in Antioxidant Activity Assays
You observe significant well-to-well or day-to-day variability in assays measuring antioxidant capacity (e.g., DPPH, ABTS, ORAC) after this compound treatment.
| Potential Cause | Troubleshooting Step | Rationale |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | Small volume errors, especially with concentrated stock solutions, can lead to large variations in the final assay concentration. |
| Reagent Instability | Prepare fresh antioxidant assay reagents (e.g., DPPH solution) for each experiment. Store stock solutions protected from light and at the recommended temperature. | Many antioxidant assay reagents are sensitive to light and temperature, leading to degradation and loss of reactivity over time. |
| Inconsistent Incubation Time | Use a multichannel pipette or automated dispenser to add reagents to all wells simultaneously. Standardize the incubation time precisely for all samples and standards. | The reaction kinetics of this compound with the assay reagent may be time-dependent. Inconsistent timing will lead to variable results. |
| Sample Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in aqueous assay buffers. Visually inspect for any precipitation. | If this compound precipitates in the assay medium, its effective concentration will be lower and inconsistent across samples. |
Issue 2: Inconsistent Glutathione (GSH) Level Measurements
You are measuring intracellular GSH levels as a marker of this compound's efficacy, but the results are not reproducible.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Lysis and Processing Variability | Keep samples on ice throughout the lysis and processing steps. Use a consistent lysis buffer and protocol for all samples. Process samples in a timely manner after harvesting. | GSH is susceptible to oxidation and enzymatic degradation upon cell lysis. Inconsistent sample handling can lead to artificial variations in measured GSH levels. |
| Inaccurate Cell Seeding Density | Ensure a uniform cell number is seeded in each well or flask. Perform cell counts before and after the experiment to normalize GSH levels to cell number or protein content. | Differences in cell density will lead to variations in total GSH content, which may be misinterpreted as a treatment effect. |
| Interference from Other Thiols | Use a GSH-specific assay kit or HPLC-based method to distinguish GSH from other thiol-containing molecules in the cell. | Non-specific assays may cross-react with other thiols, leading to an overestimation of GSH levels and masking the specific effects of this compound. |
| Variability in Treatment Duration | Adhere to a strict time course for this compound treatment. Stagger the addition of this compound to different plates or wells to ensure consistent treatment duration for all samples. | The effect of this compound on GSH synthesis is time-dependent. Variations in treatment time will lead to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the solid compound at -20°C for up to one year or at -80°C for up to two years.[2] Stock solutions in DMSO can also be stored at -20°C or -80°C.
Q2: At what concentration should I use this compound in my cell culture experiments?
A2: The optimal concentration of this compound will depend on the cell type and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the EC50 for your specific model system.[3] For example, in SH-SY5Y neuroblastoma cells, this compound has been shown to mitigate 6-OHDA-induced neurotoxicity in a dose-dependent manner.[3]
Q3: How long should I treat my cells with this compound to observe an effect on glutathione levels?
A3: The time course of this compound's effect on glutathione levels can vary. It is advisable to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your experimental setup.
Q4: Can I use this compound in in vivo studies? What is a suitable administration protocol?
A4: Yes, this compound can be used in in vivo studies. A common method for preparing an in vivo dosing solution is to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be further diluted with a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline. For example, a working solution can be prepared by adding a 100 µL DMSO stock solution to 400 µL PEG300, followed by 50 µL Tween-80 and 450 µL saline.[2] The final dosing volume and concentration will depend on the animal model and the desired dose.
Q5: Are there any known off-target effects of this compound?
A5: While the primary mechanism of this compound is believed to be its antioxidant activity through the modulation of glutathione metabolism, the precise molecular targets and all potential off-target effects are not yet fully elucidated. As with any experimental compound, it is important to include appropriate controls to account for any potential off-target effects in your experiments.
Data Presentation
The following tables summarize expected quantitative data from experiments with this compound. These are representative examples, and actual results may vary depending on the experimental conditions.
Table 1: Dose-Dependent Effect of this compound on Intracellular Glutathione (GSH) Levels in Hepatocytes
| This compound Concentration (µM) | Fold Change in GSH Level (Mean ± SD) |
| 0 (Vehicle Control) | 1.00 ± 0.12 |
| 10 | 1.25 ± 0.15 |
| 50 | 1.80 ± 0.20 |
| 100 | 2.50 ± 0.25 |
| 200 | 2.65 ± 0.30 |
Table 2: Time-Course of this compound-Induced Nrf2 Nuclear Translocation in Neuroblastoma Cells
| Treatment Duration (hours) | Nrf2 Nuclear/Cytoplasmic Ratio (Mean ± SD) |
| 0 | 1.00 ± 0.10 |
| 2 | 1.50 ± 0.18 |
| 6 | 3.20 ± 0.35 |
| 12 | 2.80 ± 0.30 |
| 24 | 1.60 ± 0.20 |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assay
This protocol describes a method to assess the protective effect of this compound against toxin-induced hepatotoxicity in a human liver cell line (e.g., HepG2).
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 24 hours.
-
Induction of Hepatotoxicity: Prepare a solution of a known hepatotoxin (e.g., acetaminophen) in cell culture medium. Add the toxin to the wells, including wells with and without this compound pre-treatment.
-
Incubation: Incubate the plate for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the protective effect of this compound.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol outlines a method to evaluate the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the SH-SY5Y neuroblastoma cell line.
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation of the cells with retinoic acid may be required to obtain a more neuron-like phenotype.
-
This compound Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-OHDA. The optimal concentration of 6-OHDA should be determined empirically, but a common starting point is 50-100 µM.
-
Incubation: Co-incubate the cells with this compound and 6-OHDA for 24 hours.
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Measurement of Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Data Analysis: Compare the cell viability and ROS levels in the different treatment groups to assess the neuroprotective effect of this compound.
Visualizations
Caption: this compound's proposed mechanism via the Nrf2 signaling pathway.
Caption: General experimental workflow for studying this compound's effects.
Caption: A logical approach to troubleshooting inconsistent results.
References
Citiolone degradation pathways and how to avoid them
Disclaimer: Information regarding the specific degradation pathways of citiolone is not extensively available in publicly accessible scientific literature. The following troubleshooting guide and FAQ are based on general principles of thiol-containing drug stability and best practices for handling similar compounds. Researchers should conduct their own stability studies to determine the optimal conditions for their specific formulations and applications.
Troubleshooting Unstable this compound Formulations
This guide addresses common issues researchers may face that could indicate this compound degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or inconsistent assay results. | Degradation of this compound due to oxidation or other reactions. | 1. Confirm Storage Conditions: Ensure this compound and its formulations are stored under inert gas (e.g., nitrogen, argon) and protected from light. 2. pH Adjustment: Verify the pH of the formulation. Thiols are generally more stable in acidic conditions. Adjust pH to a lower range if the application allows. 3. Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or EDTA into the formulation to chelate metal ions that can catalyze oxidation. |
| Discoloration or precipitation in solution. | Formation of insoluble degradation products, likely disulfides from oxidation. | 1. Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm its identity. 2. Solvent System Review: Evaluate the compatibility of the solvent system with this compound. Consider alternative or co-solvents. 3. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas prior to use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products. | 1. Stress Testing: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, light, heat) to intentionally generate degradation products and identify their peaks. 2. Peak Identification: Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential degradation product structures. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific studies on this compound are limited, as a thiol-containing compound, it is most susceptible to oxidation. The primary degradation pathway is likely the oxidation of the thiol group (-SH) to form a disulfide dimer. This process can be accelerated by the presence of oxygen, metal ions, light, and higher pH.
Caption: Putative oxidative degradation pathway of this compound.
Q2: How can I prevent the oxidation of this compound in my experiments?
To minimize oxidation, consider the following strategies:
-
Inert Atmosphere: Handle this compound and its formulations under an inert gas like nitrogen or argon.
-
Control pH: Maintain a slightly acidic pH, as thiols are generally more stable at lower pH.
-
Use Antioxidants: Add antioxidants to your formulation. Common choices include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).
-
Chelating Agents: Incorporate chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.
-
Light Protection: Store this compound and its solutions in amber vials or otherwise protected from light.
-
Low Temperature: Store at recommended low temperatures to reduce the rate of chemical reactions.
Q3: What analytical methods are suitable for monitoring this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.
Key features of a suitable HPLC method:
-
Column: A C18 reverse-phase column is typically a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where this compound has significant absorbance.
-
Method Validation: The method must be validated to ensure it can separate the parent this compound peak from all potential degradation product peaks.
Caption: General workflow for HPLC-based stability analysis.
Q4: How do I perform forced degradation studies for this compound?
Forced degradation (or stress testing) involves exposing the drug to harsh conditions to accelerate degradation and identify potential degradation products.
A general protocol for forced degradation:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acidic: e.g., 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic: e.g., 0.1 M NaOH at room temperature.
-
Oxidative: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal: Heat the solid drug or a solution at a high temperature (e.g., 80 °C).
-
Photolytic: Expose a solution to UV light.
-
-
Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Peak Purity: Assess the peak purity of the this compound peak to ensure no degradation products are co-eluting.
-
Mass Balance: Aim for a mass balance close to 100%, accounting for the parent drug and all degradation products.
This information is intended to be a starting point for researchers. Specific experimental conditions should be optimized for your particular formulation and analytical methods.
Technical Support Center: Citiolone In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citiolone in vitro. The information focuses on the critical aspect of adjusting pH to ensure optimal activity and stability of the compound during experiments.
Troubleshooting Guide: Suboptimal this compound Activity
Consistently low or variable activity of this compound in your in vitro assays can often be attributed to suboptimal pH conditions, which can affect the stability of its thiolactone ring. This guide provides potential causes and solutions to troubleshoot these issues.
| Issue | Probable Cause Related to pH | Recommended Solution |
| Low or no observable antioxidant activity in cell-free assays (e.g., DPPH, ABTS). | The thiolactone ring of this compound may be undergoing hydrolysis at neutral or alkaline pH, leading to its inactivation. The optimal pH for the specific antioxidant assay may not align with the stability profile of this compound. | Adjust the pH of your reaction buffer to a slightly acidic range (e.g., pH 6.0-7.0) to minimize hydrolysis. Prepare fresh solutions of this compound immediately before use. Consider performing a pH optimization experiment for your specific assay (see Experimental Protocols). |
| Inconsistent neuroprotective effects in cell-based assays (e.g., using SH-SY5Y cells). | Standard cell culture media is typically buffered to pH 7.2-7.4. At this pH, this compound can degrade over the course of a long incubation period (half-life of the related homocysteine thiolactone is ~24 hours at pH 7.4)[1]. | For long-term experiments, consider replacing the this compound-containing medium at regular intervals (e.g., every 12-24 hours). Alternatively, evaluate if your cell model can tolerate a slightly more acidic medium (e.g., pH 7.0) for the duration of the treatment. Ensure the pH of the medium is stable throughout the experiment. |
| Precipitation of this compound in the prepared stock or working solutions. | The solubility of this compound may be pH-dependent. Significant shifts in pH upon addition to buffers or media could cause the compound to precipitate out of solution. | Prepare stock solutions in a suitable solvent like DMSO and then dilute into the aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not affect the pH. Check the pH of the final working solution after adding this compound. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical properties and handling of this compound in the context of in vitro experiments.
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
While direct experimental data on the optimal pH for this compound stability is limited, evidence from the closely related compound, homocysteine thiolactone, suggests that the thiolactone ring is most stable in slightly acidic to neutral conditions (pH < 7.0)[2]. At a physiological pH of 7.4, homocysteine thiolactone has a half-life of approximately 24 hours due to base-catalyzed hydrolysis[1]. Therefore, for in vitro experiments, maintaining a pH in the range of 6.0-7.0 is recommended to maximize the stability of this compound's active form.
Q2: How does pH affect the antioxidant activity of this compound?
The antioxidant activity of this compound is attributed to its ability to preserve sulfhydryl (SH) groups and support glutathione (GSH) synthesis, which is dependent on the integrity of its thiolactone ring. If the ring is hydrolyzed, this activity is likely diminished or lost. Therefore, pH has an indirect but critical effect on its antioxidant potential by influencing its stability.
Q3: What pH should I use for my specific in vitro assay with this compound?
The ideal pH will be a balance between the optimal conditions for your assay and the stability of this compound.
-
Cell-Based Assays (e.g., SH-SY5Y): Standard culture conditions are typically pH 7.2-7.4[3][4]. For short-term experiments (a few hours), this may be acceptable. For longer incubations, consider the stability issues mentioned in the troubleshooting guide. Some studies have successfully used a more acidic environment (pH 6.5) to model pathological conditions in SH-SY5Y cells, which could also be beneficial for this compound stability.
-
Cell-Free Antioxidant Assays: The optimal pH for these assays can vary. For instance, the DPPH assay is stable over a pH range of 4-8, while the ABTS assay is often performed at a slightly acidic pH. It is advisable to perform the assay at a pH that is as low as is compatible with the assay's chemistry to best preserve this compound.
Quantitative Data Summary
The following table summarizes key data related to the stability of thiolactones, which is relevant to the handling of this compound.
| Parameter | Value | Compound | Conditions | Reference |
| Half-life | ~24 hours | Homocysteine thiolactone | pH 7.4, 37°C | |
| Stability | Stable | Homocysteine thiolactone | Acidic and neutral water | |
| Predicted pKa (Strongest Acidic) | 12.53 | This compound | In silico prediction | N/A |
Experimental Protocols
Protocol 1: pH Optimization for a Cell-Free Antioxidant Assay (e.g., DPPH)
This protocol outlines a method to determine the optimal pH for this compound activity in a DPPH radical scavenging assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Buffer solutions at various pH values (e.g., 0.1 M Phosphate buffer for pH 6.0, 6.5, 7.0, and 7.5)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
For each pH to be tested: a. Prepare a series of dilutions of this compound in the respective pH buffer. b. In a 96-well plate, add a fixed volume of the DPPH working solution to each well. c. Add an equal volume of the this compound dilutions (at different concentrations and pH values) to the wells. Include a control with buffer only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH scavenging for each concentration of this compound at each pH.
-
Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) for each pH. The pH that yields the lowest IC50 value is the optimal pH for the assay.
Protocol 2: Preparation of pH-Adjusted Cell Culture Medium
This protocol describes how to prepare cell culture medium at a specific pH for cell-based assays.
Materials:
-
Standard cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile pH meter or sterile pH indicator strips
Methodology:
-
Prepare the complete cell culture medium by adding FBS and antibiotics to the basal medium.
-
Aseptically measure the initial pH of the medium using a sterile pH meter or pH strips in a laminar flow hood.
-
Adjust the pH by adding small, sterile aliquots of 1 M HCl to lower the pH or 1 M NaOH to raise the pH. Mix gently after each addition and re-measure the pH.
-
Continue adjusting until the desired pH is reached (e.g., pH 7.0).
-
Sterile-filter the pH-adjusted medium through a 0.22 µm filter to ensure sterility.
-
Pre-warm the medium to 37°C before adding it to the cells.
-
Monitor the pH of the medium in the cell culture incubator over time, as the CO2 concentration will affect the final pH. It may be necessary to adjust the buffer components (e.g., sodium bicarbonate concentration) for long-term culture at a non-standard pH.
Visualizations
Caption: Workflow for pH optimization of this compound in a cell-free assay.
Caption: Influence of pH on this compound stability and activity.
References
Technical Support Center: Overcoming Citiolone Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address citiolone precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in cell culture?
This compound, also known as N-acetyl-DL-homocysteine thiolactone, is a cysteine derivative. In cell culture, it is primarily used for its antioxidant properties. It has been shown to enhance the synthesis of glutathione (GSH), a critical intracellular antioxidant, protecting cells from oxidative stress-induced damage.[1] Its neuroprotective and hepatoprotective effects are areas of active research.[1]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the likely causes?
Precipitation of this compound in cell culture media can be attributed to several factors:
-
pH of the Medium: this compound's solubility is pH-dependent. The thiolactone ring of this compound is more stable in neutral to slightly acidic conditions. In alkaline conditions (pH > 9.3), the ring can open, which may affect its solubility and activity.[1] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, but this can shift depending on cell metabolism and incubator conditions.
-
High Final Concentration: The concentration of this compound may have exceeded its solubility limit in the specific cell culture medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous cell culture medium can cause the compound to crash out of solution. This is a common issue with many small molecules.
-
Interaction with Media Components: Although specific interactions for this compound are not well-documented, compounds can sometimes interact with salts, amino acids, or proteins in the medium, leading to the formation of insoluble complexes.[2][3]
-
Low Temperature: Preparing or storing the media at a low temperature can decrease the solubility of this compound.
-
Extended Incubation: Over time, changes in the media's pH due to cellular metabolism or interactions with media components can lead to delayed precipitation.
Q3: Is it acceptable to use cell culture media with a visible this compound precipitate?
No, it is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of soluble this compound is lower than intended and unknown. This will lead to inaccurate and irreproducible experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.
Q4: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a good choice due to this compound's high solubility in this solvent. Sterile, deionized water can also be used, as this compound is highly soluble in aqueous solutions. When using DMSO, it is crucial to keep the final concentration in the cell culture medium at a low level (typically ≤ 0.5%, ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability.
-
Stock Solutions: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment. If a stock solution must be prepared in advance, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one year. Aqueous solutions should not be stored for more than 24 hours.
Troubleshooting Guides
Guide 1: Precipitate Forms Immediately Upon Addition to Media
This is often due to "solvent shock" or exceeding the solubility limit.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Method:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution in pre-warmed (37°C) cell culture medium. This gradual change in solvent composition can help keep this compound in solution.
-
Slow, Drop-wise Addition: Add the this compound stock solution to the cell culture medium very slowly, drop-by-drop, while gently swirling the medium. Never add the medium to the concentrated stock.
-
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Gentle Mixing: After adding this compound, mix the solution gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming and may not be effective for certain types of precipitates.
Guide 2: Precipitate Forms Over Time in the Incubator
This may be due to changes in the media's pH, temperature fluctuations, or interactions with media components.
Troubleshooting Steps:
-
Monitor Media pH: Ensure your incubator's CO2 levels are stable to maintain the buffering capacity of the medium. Cellular metabolism can cause the pH of the media to shift over time.
-
Conduct a Time-Course Solubility Test: Before a lengthy experiment, perform a small-scale test by incubating your final this compound concentration in the complete cell culture medium for the intended duration of your experiment. Visually inspect for precipitation at different time points.
-
Reduce Serum Concentration: If using a serum-containing medium, consider reducing the percentage of Fetal Bovine Serum (FBS). Compounds can sometimes bind to serum proteins, leading to the formation of insoluble complexes. Be mindful of the potential impact on cell health.
-
Test in Serum-Free Media: If your experimental design allows, test the solubility of this compound in a serum-free version of your medium to determine if serum components are contributing to the precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | ≥ 100 mg/mL (628.10 mM) | Highly soluble. |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (314.05 mM) | Preferred for high-concentration stock solutions. |
| Phosphate-Buffered Saline (PBS) | Soluble | A suitable aqueous buffer for dilutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Varies | Solubility can be affected by pH, temperature, and media components. Quantitative data is not readily available and should be determined empirically for your specific medium and conditions. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm the cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in the pre-warmed medium. It is recommended to test a range of concentrations relevant to your planned experiments (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 625 µM, etc.).
-
To minimize "solvent shock," perform an intermediate dilution step. For example, dilute the 100 mM DMSO stock 1:10 in the medium to get a 10 mM solution with 10% DMSO. Then, perform subsequent 2-fold serial dilutions from this 10 mM solution using the pre-warmed medium.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (37°C, 5% CO2).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, and 48 hours).
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
-
Mandatory Visualization
References
- 1. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 2. VIVO complexes with antibacterial quinolone ligands and their interaction with serum proteins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of serum protein binding and cell anchorage to immobilized serotonin and indole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Citiolone
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Citiolone. It includes troubleshooting guides and frequently asked questions to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound powder for the long term?
For long-term storage of solid this compound, it is recommended to keep it at -20°C for months to years.[1] For short-term storage, lasting days to weeks, a temperature of 0-4°C in a dry and dark place is suitable.[1] Safety data sheets also advise storing the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[2][3]
Q2: How should I store this compound stock solutions?
The optimal storage conditions for this compound stock solutions depend on the desired duration of storage. For long-term storage, -20°C for up to a year or -80°C for up to two years are recommended.[4] For shorter periods, such as days or weeks, refrigeration at 0-4°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water. If you are using water to prepare a stock solution, it is advisable to filter and sterilize the working solution before use.
Q4: Can I expect a long shelf-life for this compound?
When stored correctly, this compound is a stable compound with a shelf life of over two years.
Troubleshooting Guide
Issue 1: I observe a change in the color of my this compound solution. Is it still usable?
A color change in cysteine derivatives like Acetylcysteine can sometimes occur upon opening and exposure to air, and it may not necessarily indicate a loss of efficacy. However, any unexpected change in appearance should be treated with caution. It is recommended to prepare a fresh stock solution from solid powder if you have any doubts about the integrity of your current solution. To minimize the risk of such changes, always store solutions in tightly sealed containers and consider purging the headspace with an inert gas like nitrogen or argon.
Issue 2: My experimental results are inconsistent, and I suspect an issue with my this compound.
Inconsistent experimental outcomes can sometimes be traced back to the handling and storage of reagents. If you suspect your this compound may be the cause, consider the following:
-
Repeated Freeze-Thaw Cycles: Have your stock solutions been subjected to multiple freeze-thaw cycles? This can lead to degradation. It is always best to prepare aliquots for single use.
-
Storage Temperature: Verify that the storage temperature for both your solid compound and stock solutions has been consistently maintained at the recommended levels.
-
Solvent Stability: Ensure the solvent used to prepare the stock solution (e.g., DMSO) is of high quality and has not degraded.
Issue 3: I am concerned about the potential degradation of this compound in my experimental conditions.
While this compound is generally stable, related compounds have shown susceptibility to degradation under certain conditions. For instance, Citicoline can be unstable in acidic, alkaline, and oxidative environments. If your experimental protocol involves such conditions, it is crucial to use freshly prepared this compound solutions.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound (Solid Powder)
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C | |
| Duration | Months to Years | |
| Conditions | Dry, dark, tightly sealed container | |
| Shelf Life | > 2 years (if stored properly) |
Table 2: Recommended Storage Conditions for this compound (Stock Solutions)
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | -20°C (up to 1 year) or -80°C (up to 2 years) | |
| Short-Term Storage | 0-4°C (days to weeks) | |
| Key Practice | Aliquot to avoid repeated freeze-thaw cycles | |
| Recommended Solvents | DMSO, Water |
Experimental Protocols
Hypothetical Experiment: Assessing the Protective Effect of this compound Against Oxidative Stress in a Cell-Based Assay
This protocol outlines a general workflow for evaluating the efficacy of this compound as a protective agent against induced oxidative stress in a cultured cell line.
Materials:
-
This compound powder
-
High-purity DMSO
-
Cultured cells (e.g., HepG2)
-
Cell culture medium and supplements
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Sterile, single-use centrifuge tubes for aliquots
Methodology:
-
Preparation of this compound Stock Solution:
-
Under sterile conditions, dissolve this compound powder in high-purity DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Critical Step: Immediately aliquot the stock solution into single-use volumes in sterile tubes. Store these aliquots at -80°C for long-term use or -20°C for shorter-term storage.
-
-
Cell Seeding:
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Thaw a single aliquot of the this compound stock solution.
-
Prepare a series of dilutions of this compound in fresh cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired pre-treatment time.
-
-
Induction of Oxidative Stress:
-
Introduce the oxidative stress-inducing agent (e.g., hydrogen peroxide) to the wells, with the exception of the negative control wells.
-
Incubate for the time required to induce a measurable decrease in cell viability.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Read the results using a plate reader.
-
-
Data Analysis:
-
Analyze the data to determine the protective effect of this compound at different concentrations.
-
Visualizations
Caption: Decision flowchart for the long-term storage of this compound.
Caption: Workflow for a cell-based oxidative stress experiment.
Caption: Putative mechanism of this compound in mitigating oxidative stress.
References
Validation & Comparative
Citiolone vs. N-acetylcysteine: A Comparative Guide to Hepatoprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of citiolone and N-acetylcysteine (NAC), two thiol-containing compounds with recognized hepatoprotective properties. While both agents demonstrate efficacy in mitigating liver injury, they exhibit distinct mechanisms of action and have been investigated in different experimental and clinical contexts. This document summarizes their mechanisms, presents available experimental data, and outlines relevant experimental protocols to aid researchers in their understanding and future investigations.
Overview and Chemical Structures
This compound and N-acetylcysteine are both valued for their antioxidant capabilities, which form the basis of their protective effects on the liver.
-
This compound , a derivative of the amino acid homocysteine, is recognized for its role in liver therapy.[1] It functions as a free radical scavenger and has been shown to enhance the activity of crucial antioxidant enzymes.
-
N-acetylcysteine (NAC) is a derivative of the amino acid cysteine and is widely known as an antidote for acetaminophen (paracetamol) overdose.[2] Its hepatoprotective effects are primarily attributed to its role as a precursor for glutathione (GSH) synthesis and its ability to directly scavenge reactive oxygen species (ROS).[3]
Mechanisms of Hepatoprotection
While both compounds combat oxidative stress, their primary modes of action differ.
This compound:
-
Direct Antioxidant Activity: this compound acts as a potent free radical scavenger.[4]
-
Enzyme Activation: It has been shown to increase the activity of superoxide dismutase (SOD), a key enzyme in the antioxidant defense system.[4]
-
Glutathione Metabolism: this compound enhances the synthesis of glutathione and helps preserve sulfhydryl (SH) groups, which are vital for cellular protection against oxidative damage.
N-acetylcysteine (NAC):
-
Glutathione Precursor: NAC is a direct precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. By replenishing hepatic GSH stores, NAC enhances the detoxification of reactive metabolites and protects against oxidative damage.
-
Direct ROS Scavenging: NAC can directly scavenge various reactive oxygen species.
-
Anti-inflammatory Effects: NAC has demonstrated anti-inflammatory properties, which contribute to its hepatoprotective effects.
The following diagram illustrates the distinct primary mechanisms of action for this compound and NAC in hepatocytes.
Caption: Mechanisms of this compound and NAC.
Experimental Data Summary
Direct comparative studies between this compound and NAC for hepatoprotection are limited in the available scientific literature. The following tables summarize data from individual studies on each compound, providing insights into their efficacy in various experimental models.
This compound: In Vitro and Clinical Data
| Parameter | Model System | Treatment | Key Findings | Reference |
| Liver Function Tests | Patients with Chronic Hepatitis | This compound vs. Placebo | Statistically significant improvement in liver function tests with this compound treatment. | |
| Intracellular GSH Levels | Human Dermal Fibroblasts | This compound | Significant increase in intracellular GSH levels compared to control. | |
| Neuroprotection | SH-SY5Y Neuroblastoma Cells (6-OHDA induced toxicity) | This compound | Dose-dependent reduction in H2O2 levels and mitigation of neurotoxicity. |
N-acetylcysteine (NAC): In Vitro and In Vivo Data
| Parameter | Model System | Treatment | Key Findings | Reference |
| Cell Viability & ROS | H9c2 Cardiomyocytes (H2O2-induced stress) | 1 mmol/L NAC pretreatment | Increased cell viability by ~40% and significantly reduced intracellular ROS. | |
| Liver Enzymes (ALT, AST) | Rats with Thioacetamide-induced Liver Injury | Cilostazol vs. Ursodeoxycholic acid (standard) | Significant reduction in elevated ALT and AST levels. | |
| Mortality Rate | Rabbits with Fulminant Hepatic Failure | 150 mg/kg/day NAC | Spontaneous mortality rate decreased from 90% to a significantly lower percentage. | |
| Oxidative Stress Markers | BALB/c Mice with Leishmania amazonensis infection | 20 mg/kg/day NAC | Significantly reduced nitrotyrosine levels and enhanced total sulfhydryl groups in the liver. | |
| Liver Pathology | Rats with Non-alcoholic Steatohepatitis | Dietary NAC | Significantly lower liver pathology score and attenuated increase in hepatic oxidative stress. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature for evaluating the hepatoprotective effects of these compounds.
In Vitro Reactive Oxygen Species (ROS) Scavenging Assay (for NAC)
This protocol is adapted from a study investigating NAC's effect on H2O2-induced oxidative stress in H9c2 cardiomyocytes.
Objective: To quantify the intracellular ROS scavenging activity of NAC.
Materials:
-
H9c2 cardiomyocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Hydrogen peroxide (H2O2)
-
N-acetylcysteine (NAC)
-
ROS Assay Kit (e.g., with DCFH-DA fluorescent probe)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Pretreatment: Pretreat cells with 1 mmol/L NAC for 1 hour.
-
Induction of Oxidative Stress: Induce oxidative stress by treating the cells with a predetermined concentration of H2O2 (e.g., 250 µmol/L) for a specified duration (e.g., 12 hours).
-
ROS Detection:
-
Dilute the DCFH-DA fluorescent probe in serum-free DMEM to a final concentration of 10 µmol/L.
-
After H2O2 treatment, harvest the cells and incubate them with the diluted DCFH-DA solution at 37°C for 20 minutes, with intermittent mixing.
-
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the intracellular ROS levels.
The following diagram outlines the workflow for the in vitro ROS scavenging assay.
Caption: In Vitro ROS Scavenging Assay.
In Vivo Animal Model of Liver Injury (General Protocol)
This protocol provides a general framework for evaluating hepatoprotective agents in an animal model of chemically-induced liver injury, based on methodologies used in studies with NAC.
Objective: To assess the in vivo hepatoprotective efficacy of a test compound.
Materials:
-
Laboratory animals (e.g., rats, mice, rabbits)
-
Hepatotoxic agent (e.g., carbon tetrachloride, thioacetamide, acetaminophen)
-
Test compound (e.g., this compound or NAC)
-
Vehicle for drug administration
-
Blood collection supplies
-
Equipment for euthanasia and tissue collection
-
Kits for measuring liver enzymes (ALT, AST), oxidative stress markers (MDA, GSH), and inflammatory cytokines.
-
Histopathology supplies.
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: Control, Vehicle + Toxin, Test Compound + Toxin, and Test Compound alone.
-
Treatment: Administer the test compound or vehicle for a specified period (e.g., daily for 7-14 days).
-
Induction of Liver Injury: Administer the hepatotoxic agent to induce liver damage.
-
Sample Collection: At a predetermined time point after toxin administration, collect blood samples via cardiac puncture or other appropriate methods. Euthanize the animals and collect liver tissue.
-
Biochemical Analysis: Analyze serum for liver enzyme levels (ALT, AST).
-
Oxidative Stress Analysis: Homogenize liver tissue to measure levels of oxidative stress markers such as malondialdehyde (MDA) and reduced glutathione (GSH).
-
Histopathological Examination: Fix a portion of the liver tissue in formalin, embed in paraffin, section, and stain (e.g., with H&E) for microscopic examination of liver architecture and signs of injury.
The following diagram illustrates the workflow for the in vivo hepatoprotection study.
References
- 1. [Use of this compound in chronic hepatitides. Results of a research with clinical and laboratory controls] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-cysteine protects liver from apoptotic death in an animal model of fulminant hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory efficacy of NAC in the treatment of COPD: discordant in vitro and in vivo dose-effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 17896-21-8 | Benchchem [benchchem.com]
A Comparative Analysis of Citiolone and Erdosteine as Mucolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two thiol-based mucolytic agents, Citiolone and Erdosteine. While both possess antioxidant properties, the available clinical and mechanistic data for their application in respiratory diseases vary significantly. This document aims to objectively present the current scientific evidence for each compound, supported by experimental data and methodological insights, to aid in research and drug development.
Mechanism of Action
Both this compound and Erdosteine are thiol derivatives that exert their therapeutic effects through the action of sulfhydryl (-SH) groups. However, their specific mechanisms and the extent of their characterization differ.
This compound , also known as N-acetyl-homocysteine thiolactone, is primarily recognized for its role in liver therapy and its antioxidant capabilities.[1][2] Its mucolytic properties are mentioned in literature but are less extensively studied compared to other agents.[3] The proposed mechanism for its antioxidant effect involves the indirect preservation of sulfhydryl radicals and glutathione (GSH) via its thiolactone ring structure.[3] It acts as a hydroxyl free radical scavenger and can enhance the synthesis of the crucial antioxidant glutathione.[1]
Erdosteine is a well-established mucolytic agent that functions as a prodrug. After oral administration, it is rapidly metabolized in the liver to its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl group. This -SH group is responsible for breaking the disulfide bonds that cross-link mucin glycoproteins, the primary components of mucus. This action effectively reduces the viscosity and elasticity of mucus, facilitating its expectoration.
Comparative Efficacy and Clinical Data
A significant disparity exists in the volume of clinical evidence supporting the mucolytic efficacy of this compound versus Erdosteine.
Erdosteine , in contrast, has been the subject of numerous clinical trials and meta-analyses, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD). These studies have consistently demonstrated its effectiveness in:
-
Reducing the frequency and severity of COPD exacerbations.
-
Improving lung function.
-
Enhancing patients' quality of life.
A network meta-analysis comparing Erdosteine, Carbocysteine, and N-acetylcysteine (NAC) found Erdosteine to have the highest efficacy in reducing the risk of at least one acute exacerbation of COPD (AECOPD) and the risk of hospitalization due to AECOPD.
Table 1: Summary of Clinical Efficacy Data
| Feature | This compound | Erdosteine |
| Primary Indication | Liver therapy | Mucolytic for chronic respiratory diseases (e.g., COPD) |
| Supporting Clinical Data | Limited for respiratory indications. | Extensive clinical trials and meta-analyses demonstrating efficacy in reducing COPD exacerbations, improving lung function, and quality of life. |
| Comparative Studies | No direct comparisons with Erdosteine found. | Superior efficacy demonstrated in a network meta-analysis against Carbocysteine and N-acetylcysteine for preventing AECOPDs and hospitalizations. |
Antioxidant and Anti-inflammatory Properties
Both molecules exhibit antioxidant effects, which contribute to their therapeutic potential in inflammatory respiratory diseases.
This compound 's antioxidant activity stems from its ability to enhance the synthesis of glutathione and act as a free radical scavenger. It has been shown to protect against oxidative damage in various experimental models.
Erdosteine and its active metabolite M1 possess potent antioxidant and anti-inflammatory properties in addition to their mucolytic action. These effects are attributed to the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways. Experimental studies have shown that Erdosteine can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Table 2: Comparison of Antioxidant and Anti-inflammatory Effects
| Feature | This compound | Erdosteine |
| Antioxidant Mechanism | Enhances glutathione synthesis, acts as a free radical scavenger. | Active metabolite M1 scavenges reactive oxygen species. |
| Anti-inflammatory Mechanism | Less characterized in respiratory models. | Inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines. |
| Impact on Oxidative Stress Markers | Shown to reduce hydrogen peroxide levels in in-vitro neurotoxicity models. | Demonstrated to reduce markers of oxidative stress in patients with COPD. |
Signaling Pathways and Experimental Workflows
The understanding of the molecular pathways influenced by these agents is more detailed for Erdosteine.
Erdosteine's Mechanism of Action
Caption: Mechanism of action for Erdosteine.
Proposed Antioxidant Mechanism of this compound
Caption: Proposed antioxidant mechanism of this compound.
General Experimental Workflow for Mucolytic Agent Evaluation
Caption: Experimental workflow for mucolytic agent evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of mucolytic agents.
Measurement of Sputum Viscosity (Rheology):
-
Method: Sputum samples from patients with chronic bronchitis or other respiratory diseases are collected. The viscoelastic properties of the sputum are measured using a rheometer (e.g., cone-and-plate or oscillating rheometer) before and after in-vitro treatment with the mucolytic agent.
-
Parameters Measured: Viscosity and elasticity are quantified at different shear rates to determine the effect of the agent on sputum consistency.
Assessment of Antioxidant Activity:
-
Method: Cellular models (e.g., human lung epithelial cells) are exposed to an oxidative stressor (e.g., hydrogen peroxide or cigarette smoke extract) in the presence or absence of the test compound.
-
Parameters Measured: Levels of intracellular reactive oxygen species (ROS) are measured using fluorescent probes. The expression and activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and levels of glutathione (GSH) are also quantified.
Evaluation of Anti-inflammatory Effects:
-
Method: Immune cells (e.g., macrophages) or lung epithelial cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) with and without the mucolytic agent.
-
Parameters Measured: The activation of key inflammatory signaling pathways, such as NF-κB, is assessed by measuring the phosphorylation and nuclear translocation of its subunits. The production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) is quantified using techniques like ELISA or qPCR.
Conclusion and Future Directions
The available evidence strongly supports the multifaceted role of Erdosteine as a potent mucolytic, antioxidant, and anti-inflammatory agent in the management of chronic respiratory diseases, backed by a robust portfolio of clinical data.
This compound is a promising antioxidant with recognized mucolytic properties. However, there is a clear need for further research to substantiate its efficacy and mechanism of action specifically in the context of respiratory diseases. Direct, head-to-head comparative clinical trials with established mucolytics like Erdosteine are warranted to determine its relative therapeutic value.
For drug development professionals, Erdosteine serves as a benchmark for a successful multifaceted mucolytic agent. The investigation of this compound's potential in respiratory medicine represents an opportunity for further research, particularly focusing on generating quantitative efficacy data and elucidating its precise molecular mechanisms in lung tissue.
References
A Comparative Guide to the In Vivo Neuroprotective Effects of Citiolone and Alternative Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent Citiolone, alongside a selection of alternative compounds, with a focus on validating their neuroprotective effects through in vivo experimental data. The information is intended to assist researchers and professionals in drug development in evaluating potential therapeutic candidates for neurological disorders.
Introduction to Neuroprotection
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. It is a critical area of research for a wide range of debilitating neurological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Parkinson's and Alzheimer's. The development of effective neuroprotective agents is a significant challenge in modern medicine, requiring rigorous validation of efficacy and a deep understanding of the underlying mechanisms of action.
This guide focuses on this compound, a sulfur-containing compound with antioxidant properties, and compares its neuroprotective potential with established alternatives: N-acetylcysteine (NAC), Edaravone, and Resveratrol. The comparison is based on available in vivo experimental data, mechanisms of action, and experimental protocols.
This compound: An Antioxidant with Neuroprotective Potential
This compound, also known as N-acetylhomocysteine thiolactone, is a compound recognized for its antioxidant properties. Its neuroprotective effects have been primarily demonstrated in in vitro studies, with in vivo evidence being largely inferential and based on studies of structurally related compounds.
In Vitro Evidence of Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells have shown that this compound can inhibit the neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease. This protective effect is attributed to its ability to block the generation of hydrogen peroxide (H₂O₂) and act as a free radical scavenger.
Inferred In Vivo Neuroprotective Mechanisms
While direct in vivo studies on the neuroprotective effects of this compound are limited, research on homocysteine thiolactone (a related compound) and N-acetylcysteine (NAC) in animal models provides strong indications of its potential mechanisms. Studies have shown that homocysteine thiolactone induces oxidative and nitrosative stress in the brain of mice, leading to vascular cognitive impairment.[1] This damage was rescued by the administration of NAC.[1] Another study in rats demonstrated that NAC supplementation could decrease brain lipid and protein oxidation caused by experimental exposure to homocysteine thiolactone.[2] Given that this compound is N-acetylhomocysteine thiolactone, it is plausible that it exerts neuroprotective effects in vivo by mitigating oxidative stress in the central nervous system.
Comparative Analysis with Alternative Neuroprotective Agents
To provide a comprehensive overview, this compound is compared with three other neuroprotective agents with more extensive in vivo validation: N-acetylcysteine (NAC), Edaravone, and Resveratrol. These alternatives have been selected based on their different primary mechanisms of action.
Data Presentation: In Vivo Neuroprotective Efficacy
The following table summarizes the quantitative data from in vivo studies for this compound and the selected alternatives.
| Compound | Animal Model | Injury/Disease Model | Dosage | Route of Administration | Key In Vivo Neuroprotective Effects |
| This compound | Rat (inferred) | Homocysteine thiolactone-induced oxidative stress | N/A (inferred from NAC studies) | N/A | Inferred to reduce brain oxidative stress markers (ROS, TBARS, protein carbonyls).[2] |
| N-acetylcysteine (NAC) | Rat | Stroke | N/A | N/A | Reduced infarct volume and apoptotic cell death.[3] |
| Rat | Depression Model | 300 mg/kg | i.p. | Reduced oxidative stress and neuronal injury in the hippocampus. | |
| Edaravone | Mouse | Traumatic Brain Injury (CCI) | N/A | N/A | Reduced oxidative stress and neuroinflammation. |
| Animal Models (Systematic Review) | Focal Cerebral Ischemia | N/A | N/A | Improved functional and structural outcomes by ~30% and ~25% respectively. | |
| Resveratrol | Rodents (Meta-analysis) | Ischemic Stroke | 20-50 mg/kg | i.p. | Significantly decreased infarct volume and improved neurobehavioral scores. |
| Rat | Focal Cerebral Ischemia | 10-40 mg/kg | N/A | Reduced expression of pro-inflammatory cytokines (IL-1β, TNFα). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies for the compounds discussed.
This compound (Inferred from Homocysteine Thiolactone and NAC Studies)
-
Animal Model: Male Wistar rats.
-
Experimental Design: Rats were administered homocysteine thiolactone (500 mg/kg body weight/day) in their drinking water for 6 weeks to induce oxidative stress. A separate group received N-acetylcysteine (1 g/kg body weight/day) in their chow concurrently.
-
Outcome Measures: At the end of the 6-week period, serum homocysteine levels were measured. Brain tissues were analyzed for markers of oxidative stress, including reactive oxygen species (ROS), thiobarbituric acid reactive substances (TBARS), diene conjugates, protein carbonyls, and advanced oxidation protein products. Antioxidant capacity was assessed by measuring ferric reducing antioxidant power (FRAP), non-protein sulfhydryl groups, and the activity of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).
N-acetylcysteine (NAC) in a Rat Model of Depression
-
Animal Model: Male Wistar rats.
-
Experimental Design: A depression-like state was induced using a chronic unpredictable mild stress (CUMS) protocol. A cohort of these rats received daily intraperitoneal (i.p.) injections of NAC (300 mg/kg).
-
Outcome Measures: Behavioral tests, such as the sucrose preference test and forced swim test, were conducted to assess depression-like behaviors. Following the behavioral assessments, brain tissue from the hippocampal CA1 region was collected for analysis of oxidative stress markers, antioxidant enzyme activity, and markers of neuronal injury and apoptosis.
Edaravone in a Mouse Model of Traumatic Brain Injury
-
Animal Model: Mice.
-
Experimental Design: An open-head controlled cortical impact (CCI) model was used to induce traumatic brain injury. Following the injury, mice were treated with Edaravone.
-
Outcome Measures: Behavioral outcomes were assessed through a battery of tests. At a chronic 30-day timepoint post-injury, brain tissue was analyzed using immunofluorescence staining to evaluate neuroinflammation, neuronal apoptosis, and axonal integrity. RT-qPCR was used to measure the expression levels of Nrf2 and its downstream antioxidant genes.
Resveratrol in a Rodent Model of Ischemic Stroke
-
Animal Model: Rats.
-
Experimental Design: Focal cerebral ischemia was induced through middle cerebral artery occlusion (MCAO). Resveratrol (10–40 mg/kg) was administered after the induction of ischemia.
-
Outcome Measures: Brain tissue was analyzed for the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα), at 24 hours post-reperfusion.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using the DOT language.
Signaling Pathway of this compound's Antioxidant Action
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
General Experimental Workflow for In Vivo Neuroprotection Studies
Caption: A generalized workflow for in vivo neuroprotection studies.
Conclusion
This compound presents as a promising neuroprotective agent, primarily owing to its antioxidant properties demonstrated in vitro. While direct in vivo evidence of its neuroprotective efficacy is still emerging, studies on related compounds strongly suggest a potential mechanism of action centered on the mitigation of oxidative stress within the central nervous system.
In comparison, N-acetylcysteine, Edaravone, and Resveratrol have more robust in vivo data supporting their neuroprotective effects across various animal models of neurological disorders. These compounds act through diverse mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.
For researchers and drug development professionals, this compound represents an intriguing candidate for further in vivo investigation. Future studies should aim to directly assess its neuroprotective effects in relevant animal models of neurological disease, establish optimal dosing and administration routes, and further elucidate its specific molecular targets and signaling pathways. Such research will be crucial in determining the therapeutic potential of this compound as a novel neuroprotective agent.
References
- 1. Nitrosative stress induced by homocysteine thiolactone drives vascular cognitive impairments via GTP cyclohydrolase 1 S-nitrosylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine supplementation decreased brain lipid and protein oxidations produced by experimental homocysteine thiolactone exposure: Relevance to neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Citiolone and Silymarin in Liver Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective efficacy of citiolone and silymarin, drawing upon available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms of action and therapeutic potential of these two compounds in liver disease.
Quantitative Data on Efficacy
While direct head-to-head clinical trials comparing this compound and silymarin are limited in the publicly available literature, this section summarizes the quantitative data on their effects on key liver function biomarkers from separate studies.
Table 1: Effect of this compound on Liver Function Tests in Chronic Hepatitis
| Parameter | Outcome | Study Population | Reference |
| Liver Function Tests | Statistically significant improvement in various liver function exploration tests. | Patients with persistent chronic hepatitis and aggressive chronic hepatitis/compensated cirrhosis. | Miglio et al., 1977[1] |
| Liver Histology | Improvement in the liver cell picture observed in liver biopsies post-treatment. | Patients with persistent chronic hepatitis and aggressive chronic hepatitis/compensated cirrhosis. | Miglio et al., 1977[1] |
Note: The 1977 study on this compound did not provide specific quantitative reductions in liver enzymes.
Table 2: Effect of Silymarin on Liver Enzymes in Various Liver Diseases (Systematic Review & Meta-Analysis)
| Liver Enzyme | Mean Reduction (U/L) | 95% Confidence Interval | p-value | Study Population | Reference |
| Alanine Aminotransferase (ALT) | -17.12 | -28.81 to -4.43 | < 0.004 | Patients with Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Anonymous, 2025[2] |
| Aspartate Aminotransferase (AST) | -12.56 | -19.02 to -6.10 | < 0.0001 | Patients with Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Anonymous, 2025[2] |
| Gamma-Glutamyl Transferase (GGT) | No significant difference | - | > 0.05 | Patients with Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Anonymous, 2025[2] |
Note: This data is from a meta-analysis of nine clinical trials. A systematic review of 29 randomized controlled trials revealed that 65.5% of studies reported reduced liver enzyme levels with silymarin treatment.
Experimental Protocols
This section details the methodologies of key studies that have investigated the hepatoprotective effects of this compound and silymarin.
This compound Clinical Trial in Chronic Hepatitis
-
Study Design: A double-blind, placebo-controlled "between patients" clinical trial.
-
Participants: Two groups of patients were studied: one with persistent chronic hepatitis and another with aggressive chronic hepatitis and/or compensated cirrhosis. Diagnosis was confirmed by clinical, laboratory, and biopsy findings.
-
Intervention: Patients received either this compound or a placebo. All participants also received a basic therapy of a polyvitaminic complex.
-
Outcome Measures:
-
Primary: Improvement in the clinical picture and liver function exploration tests.
-
Secondary: Histological improvement in liver biopsies performed at the end of the treatment cycle.
-
-
Statistical Analysis: The therapeutic effectiveness was assessed for statistical significance.
Silymarin in Animal Models of Hepatotoxicity
-
Study Design: In vivo experiments using animal models of liver injury. A common model is carbon tetrachloride (CCl4)-induced hepatotoxicity in rats or mice. Another model utilizes acetaminophen-induced liver injury.
-
Animals: Typically male Sprague-Dawley rats or Swiss albino mice.
-
Intervention:
-
Induction of liver injury: A single or repeated intraperitoneal injection of CCl4 diluted in a vehicle like olive oil, or oral administration of a high dose of acetaminophen.
-
Treatment: Oral administration of silymarin at varying doses (e.g., 16 mg/kg, 50 mg/kg, or 200 mg/kg) before or after the induction of liver injury. Control groups receive the vehicle or no treatment.
-
-
Outcome Measures:
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).
-
Oxidative stress markers: Assessment of malondialdehyde (MDA) levels (a marker of lipid peroxidation) and antioxidant enzyme activities (e.g., glutathione peroxidase - GPx) in liver tissue.
-
Histopathological examination: Microscopic evaluation of liver tissue sections stained with hematoxylin and eosin (H&E) to assess the degree of liver damage, such as necrosis, inflammation, and fatty changes.
-
-
Statistical Analysis: Comparison of the measured parameters between the different treatment and control groups using statistical tests like ANOVA.
Signaling Pathways and Mechanisms of Action
This compound
This compound's hepatoprotective effect is primarily attributed to its antioxidant properties. It is a precursor of cysteine and thus plays a role in the synthesis of glutathione (GSH), a major intracellular antioxidant. The proposed mechanism involves the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway , which is a key regulator of the antioxidant response.
Silymarin
Silymarin, an extract from milk thistle, exerts its hepatoprotective effects through multiple mechanisms, including antioxidant, anti-inflammatory, and antifibrotic actions. It is known to modulate several signaling pathways, most notably the NF-κB (Nuclear Factor-kappa B) and Nrf2 pathways.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the hepatoprotective efficacy of a compound in an animal model of liver injury.
Conclusion
Both this compound and silymarin have demonstrated hepatoprotective properties. This compound appears to exert its effect primarily through antioxidant mechanisms, particularly by enhancing the synthesis of glutathione. Silymarin possesses a broader range of activities, including antioxidant, anti-inflammatory, and antifibrotic effects, mediated through the modulation of multiple signaling pathways such as NF-κB and Nrf2.
The available quantitative data from a meta-analysis on silymarin shows a statistically significant, albeit modest, reduction in liver enzymes. While a clinical trial confirms the efficacy of this compound, specific quantitative data for comparison is lacking in the readily available literature.
Further direct comparative studies are warranted to definitively establish the relative efficacy of this compound and silymarin in the management of various liver diseases. Researchers are encouraged to design studies that include comprehensive biomarker analysis and histological assessments to provide a robust comparison of these two hepatoprotective agents.
References
A Comparative Analysis of the Antioxidant Capacities of Citiolone and Vitamin C
Antioxidant Properties: A Side-by-Side Look
The antioxidant actions of Citiolone and Vitamin C stem from different structural and functional characteristics. Vitamin C is a well-established, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS).[1][2][3] this compound, a derivative of the amino acid homocysteine, also functions as a free radical scavenger and plays a role in enhancing endogenous antioxidant systems.[4][5]
| Feature | This compound | Vitamin C (Ascorbic Acid) |
| Primary Mechanism | Acts as a free radical scavenger and enhances the synthesis of glutathione (GSH), a key intracellular antioxidant. It also contributes to the preservation of sulfhydryl (SH) groups. | A potent water-soluble antioxidant that directly donates electrons to neutralize a wide variety of reactive oxygen species (ROS). |
| Key Actions | - Direct scavenging of hydroxyl free radicals. - Increases intracellular levels of glutathione (GSH). - May enhance the activity of antioxidant enzymes like superoxide dismutase (SOD). | - Direct scavenging of superoxide radicals, hydroxyl radicals, and singlet oxygen. - Regenerates other antioxidants, such as Vitamin E, from their oxidized state. - Acts as a cofactor for several enzymes. |
| Solubility | Information on solubility for antioxidant assays is not explicitly detailed in the provided results. | Water-soluble. |
| Mode of Action | A mix of direct scavenging and indirect action through the enhancement of the glutathione system. | Primarily a direct-acting antioxidant through electron donation. |
Experimental Protocols for Antioxidant Capacity Assessment
To quantitatively compare the antioxidant capacities of this compound and Vitamin C, standardized in vitro assays are essential. The following are detailed protocols for three widely used methods: DPPH, ABTS, and ORAC assays.
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Equipment:
-
DPPH solution (0.1 mM in ethanol or methanol).
-
This compound and Vitamin C stock solutions of known concentrations.
-
Ethanol or methanol.
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions for both this compound and Vitamin C.
-
In a 96-well plate, add a specific volume of each sample dilution to the wells.
-
Add the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents and Equipment:
-
ABTS stock solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Ethanol or phosphate-buffered saline (PBS).
-
This compound and Vitamin C stock solutions.
-
Spectrophotometer or microplate reader (734 nm).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Add a small volume of the this compound or Vitamin C sample dilutions to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
-
Reagents and Equipment:
-
Fluorescein sodium salt (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator).
-
Trolox (a water-soluble Vitamin E analog) as a standard.
-
Phosphate buffer (75 mM, pH 7.4).
-
This compound and Vitamin C stock solutions.
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
96-well black microplate.
-
-
Procedure:
-
Add the fluorescein working solution to each well of a 96-well black microplate.
-
Add the sample dilutions or Trolox standards to their respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin measuring the fluorescence decay every 1-2 minutes for 60-90 minutes.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox Equivalents.
-
Visualizing Methodologies and Pathways
To better understand the experimental process and the antioxidant mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing antioxidant capacities.
Caption: Antioxidant mechanisms of this compound and Vitamin C.
References
A Comparative Guide to HPLC Method Validation for Citiolone Quantification
For researchers, scientists, and drug development professionals, establishing a robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for the accurate quantification of active pharmaceutical ingredients. This guide provides a comparative overview of analytical methods for Citiolone, also known as N-acetyl-homocysteine thiolactone.
Currently, there is a scarcity of published, fully validated HPLC methods specifically for this compound. However, this guide presents available starting conditions for this compound analysis and, for comparative and developmental purposes, details two distinct, fully validated HPLC methods for the structurally related nootropic compound, Citicoline. These Citicoline methods can serve as a valuable reference for developing and validating a quantitative assay for this compound.
Comparison of Chromatographic Conditions
The following table summarizes the chromatographic conditions for a suggested this compound method and two validated methods for Citicoline.
| Parameter | This compound (Suggested Method) | Citicoline (Method 1) | Citicoline (Method 2) |
| Stationary Phase | Newcrom R1 or Newcrom C18 | Phenomenex Luna® C18 (250x4.6 mm, 10µ)[1] | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | 0.05 M Potassium Dihydrogen Phosphate Buffer:Acetonitrile (30:70 v/v), pH 3.00[1] | Acetonitrile:Phosphate Buffer pH 5.0 (55:45 v/v)[2] |
| Flow Rate | Not Specified | 1.0 mL/min[1] | 1.0 mL/min |
| Detection | Not Specified | UV at 272 nm | UV at 270 nm |
| Internal Standard | Not Specified | None | Pyrimethamine |
| Run Time | Not Specified | 2.22 min | 2.26 min (Citicoline), 4.46 min (IS) |
Comparison of Method Validation Parameters for Citicoline
This table presents the validation data for the two Citicoline methods, which can be used as a benchmark for the validation of a new this compound method.
| Validation Parameter | Citicoline (Method 1) | Citicoline (Method 2) |
| Linearity Range | 10-60 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (R²) | 0.999 | Not Specified |
| Accuracy (% Recovery) | 98.84 - 101.76% | 99.89 - 100.48% |
| Precision (%RSD) | <2.0% (Intra- and Interday) | <2% |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
Experimental Protocols
Method for this compound (Starting Conditions)
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Newcrom R1 or Newcrom C18.
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid. The exact ratio of the mobile phase components needs to be optimized.
-
Method Development and Validation: Further work is required to optimize the mobile phase composition, flow rate, and detection wavelength, followed by full method validation as per ICH guidelines (see workflow below).
Validated Method for Citicoline (Method 1)
This method is a simple, accurate, and precise reverse-phase HPLC method for the determination of Citicoline sodium.
-
Instrumentation: A Shimadzu HPLC with a UV-detector (LC-2010HT Version 3.10) and a Phenomenex Luna® C18 column (250×4.6 mm, 10µ) were used.
-
Preparation of Mobile Phase: The mobile phase was prepared by mixing a 0.05 M potassium dihydrogen phosphate buffer and acetonitrile in a ratio of 30:70. The pH was adjusted to 3.00±0.05. The mobile phase was degassed before use.
-
Standard Solution Preparation: A stock standard solution of 500 µg/mL was prepared by dissolving the Citicoline sodium working standard in HPLC grade water. Calibration standards were prepared by diluting the stock solution.
-
Chromatographic Conditions: The mobile phase was delivered at a flow rate of 1.0 mL/min, and detection was carried out at 272 nm. The separation was completed within 2.22 minutes.
-
Validation: The method was validated according to ICH guidelines for linearity, accuracy, precision, and robustness. The linearity was established over a concentration range of 10-60 μg/ml. Accuracy was determined by recovery studies at three different levels, with recoveries between 98.84 and 101.76%. The precision was demonstrated with intra- and interday relative standard deviations of less than 2.0%.
Validated Method for Citicoline (Method 2)
This method is a specific and rapid RP-HPLC method for the determination of Citicoline sodium using an internal standard.
-
Instrumentation: A Shimadzu LC- 20AD HPLC system with a reverse phase C18 Phenomenex column (250 × 4.6 mm, 5 µm) and a UV detector was used.
-
Preparation of Mobile Phase: The mobile phase consisted of acetonitrile and a phosphate buffer adjusted to pH 5.0 in a 55:45 v/v ratio. The mobile phase was filtered and degassed before use.
-
Standard and Sample Preparation: Standard solutions of Citicoline sodium were prepared in the concentration range of 5 - 25 µg/ml. Pyrimethamine was used as the internal standard.
-
Chromatographic Conditions: The flow rate was maintained at 1.0 mL/min, and UV detection was performed at 270 nm. The retention times were approximately 2.26 min for Citicoline sodium and 4.46 min for the internal standard.
-
Validation: The method was validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines. The recovery was found to be in the range of 99.89 - 100.48% with a relative standard deviation of less than 2%.
HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method, as per ICH guidelines. This process ensures that the analytical method is suitable for its intended purpose.
Caption: A logical workflow for HPLC method validation.
References
A Comparative Analysis of Citiolone and Other Hepatoprotective Agents on Liver Enzyme Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the effects of Citiolone and other hepatoprotective agents, namely N-acetylcysteine (NAC) and Silymarin, on key liver enzymes. The objective is to present a clear, data-driven comparison to aid in research and development efforts in the field of liver therapeutics. While quantitative data for a key historical study on this compound was not available in its entirety, this guide synthesizes the available information and presents a thorough comparison with viable alternatives based on published clinical findings.
Quantitative Data on Liver Enzyme Modulation
The following tables summarize the effects of N-acetylcysteine (NAC) and Silymarin on liver enzymes in patients with non-alcoholic fatty liver disease (NAFLD), based on the findings of two separate clinical studies.
Table 1: Effects of N-acetylcysteine (NAC) on Liver Enzymes in NAFLD Patients
| Liver Enzyme | Baseline (Mean ± SD) | After 3 Months of NAC Treatment (Mean ± SD) |
| ALT (U/L) | 77.0 ± 26.6 | 51.7 ± 17.9 |
| AST (U/L) | 53.3 ± 34.1 | 37.7 ± 10.1 |
| ALP (U/L) | 187.1 ± 50.6 | 185.5 ± 50.2 |
Data from Khoshbaten, M., et al. (2010). N-acetylcysteine improves liver function in patients with non-alcoholic fatty liver disease. Hepatitis Monthly, 10(1), 12–16.
Table 2: Effects of Silymarin on Liver Enzymes in NAFLD Patients
| Liver Enzyme | Baseline (Mean ± SD) | After 6 Months of Silymarin Treatment (Mean ± SD) |
| ALT (U/L) | 109.48 ± 4.4 | 75.12 ± 3.3 |
| AST (U/L) | 72.39 ± 8.4 | 48.65 ± 3.2 |
Data from Cacciapuoti, F., et al. (2013). Silymarin in non alcoholic fatty liver disease. World Journal of Hepatology, 5(3), 109–113.[1][2][3]
This compound: A Qualitative Summary
Experimental Protocols
2.1. N-acetylcysteine (NAC) in NAFLD (Khoshbaten et al., 2010)
-
Study Design: A randomized clinical trial.
-
Participants: Thirty patients diagnosed with non-alcoholic fatty liver steatosis.
-
Intervention: Patients were randomly assigned to receive either N-acetylcysteine (NAC) or vitamin C. The dosage of NAC was 600 mg administered twice daily.
-
Duration: The treatment and follow-up period was three months.
-
Data Collection: Liver function tests, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), were measured at baseline and at one-month intervals for the duration of the study. The grade of steatosis, liver and spleen span, and portal vein diameter were also assessed.
-
Basis for Diagnosis: The diagnosis of NAFLD was based on a combination of clinical examination, elevated liver enzymes, and an ultrasonographic study of the liver, after excluding other potential causes of liver disease.
2.2. Silymarin in NAFLD (Cacciapuoti et al., 2013)
-
Study Design: An evaluative study on the hepatic effects of Silybum marianum (silymarin).
-
Participants: 72 patients diagnosed with NAFLD.
-
Intervention: Patients were first placed on a restricted diet for three months. Following this, they were treated with silymarin, administered orally twice a day, for six months.
-
Duration: The silymarin treatment period was six months.
-
Data Collection: A range of metabolic, hepatic, and anti-inflammatory parameters were assayed after the initial diet period (baseline for silymarin treatment) and again after the six-month treatment period. This included measurements of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transpeptidase (GGT). The brightness of the liver texture on echography was also assessed as an index of steatosis.
Signaling Pathways and Experimental Workflows
3.1. Proposed Mechanism of Action of this compound
This compound is understood to exert its hepatoprotective effects primarily through its antioxidant properties. It is a derivative of the amino acid homocysteine and acts as a free radical scavenger. A key mechanism is its ability to enhance the synthesis of glutathione (GSH), a crucial endogenous antioxidant, and to preserve sulfhydryl (SH) radicals, which are vital for protecting liver cells from oxidative damage.
Caption: Proposed hepatoprotective mechanism of this compound.
3.2. Proposed Mechanism of Action of N-acetylcysteine (NAC)
NAC is a precursor to the amino acid L-cysteine, which is a key component of glutathione (GSH). By providing the substrate for GSH synthesis, NAC helps to replenish intracellular GSH levels, thereby enhancing the antioxidant capacity of liver cells and protecting them from oxidative damage.
Caption: Mechanism of action for N-acetylcysteine (NAC).
3.3. Proposed Mechanism of Action of Silymarin
Silymarin, an extract from milk thistle, has a multi-faceted mechanism of action. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It also stabilizes cellular membranes, stimulates ribosomal RNA synthesis leading to hepatocyte regeneration, and modulates inflammatory pathways.
Caption: Multi-target mechanism of action of Silymarin.
3.4. Experimental Workflow for NAC in NAFLD Study
The following diagram illustrates the workflow of the clinical trial investigating the effects of NAC on NAFLD.
Caption: Workflow of the NAC in NAFLD clinical study.
3.5. Experimental Workflow for Silymarin in NAFLD Study
The diagram below outlines the experimental workflow for the study on Silymarin's effects in NAFLD patients.
Caption: Workflow of the Silymarin in NAFLD clinical study.
References
- 1. Silymarin in non alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Silymarin in non alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Use of this compound in chronic hepatitides. Results of a research with clinical and laboratory controls] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Citiolone's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in vitro validation framework for the anti-inflammatory properties of Citiolone, presenting a comparative analysis with two well-established compounds: N-acetylcysteine (NAC), a known antioxidant and mucolytic agent with anti-inflammatory effects, and Dexamethasone, a potent corticosteroid. This document summarizes their mechanisms of action, offers a platform for comparing their efficacy through standardized in vitro assays, and provides detailed experimental protocols to facilitate further research.
Mechanisms of Action: A Comparative Overview
This compound, N-acetylcysteine, and Dexamethasone employ distinct yet sometimes overlapping mechanisms to exert their anti-inflammatory effects. Understanding these pathways is crucial for contextualizing their potential therapeutic applications.
This compound is primarily recognized for its antioxidant properties, which are intrinsically linked to its anti-inflammatory effects. Its proposed mechanism involves the replenishment of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system. By bolstering GSH levels, this compound may help mitigate the oxidative stress that is a key driver of inflammation. Furthermore, it is suggested to act as a direct scavenger of free radicals.
N-acetylcysteine (NAC) shares a similar primary mechanism with this compound, acting as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.[1][2] Beyond its role in GSH production, NAC is also known to exhibit direct antioxidant activity by scavenging reactive oxygen species (ROS).[3] Recent studies have revealed that NAC can also trigger the intracellular production of hydrogen sulfide (H2S) and sulfane sulfur species, which have cytoprotective and antioxidant effects.[4][5] Its anti-inflammatory action is also attributed to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).
Dexamethasone , a potent synthetic glucocorticoid, exerts its profound anti-inflammatory effects primarily through genomic and non-genomic pathways. Upon binding to the cytosolic glucocorticoid receptor (GR), the complex translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, crucially, repress the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and activator protein-1 (AP-1). This leads to a broad suppression of inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Comparative Data on Anti-Inflammatory and Antioxidant Activity
A direct quantitative comparison of the in vitro anti-inflammatory and antioxidant activities of this compound, N-acetylcysteine, and Dexamethasone is hampered by the limited availability of published IC50 values for this compound in standardized assays. The following tables present available data for N-acetylcysteine and Dexamethasone to serve as a benchmark for future studies on this compound.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | Target | IC50 | Citation |
| This compound | Inhibition of TNF-α, IL-6, and Nitric Oxide (NO) production | RAW 264.7 macrophages | LPS | TNF-α, IL-6, NO | Data not available | |
| N-acetylcysteine | Inhibition of TNF-α production | Alveolar macrophages from IPF patients | LPS | TNF-α | Dose-dependent reduction, significant at 10 mM | |
| Dexamethasone | Inhibition of IL-6 production | RAW 264.7 macrophages | LPS | IL-6 | ~10⁻⁹ to 10⁻⁶ M (resulting in 10% to 90% inhibition) |
Table 2: In Vitro Antioxidant Activity
| Compound | Assay | Method | IC50 / Activity | Citation |
| This compound | DPPH Radical Scavenging, ORAC | Spectrophotometry, Fluorescence | Data not available | |
| N-acetylcysteine | DPPH Radical Scavenging | Spectrophotometry | IC50 values vary depending on the study | |
| N-acetylcysteine | Oxygen Radical Absorbance Capacity (ORAC) | Fluorescence | Trolox equivalents vary depending on the study |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is essential for a clear understanding of the validation process.
Caption: Mechanisms of Action for this compound/NAC and Dexamethasone.
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for key in vitro assays are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Remove the culture medium.
-
Pre-treat the cells with various concentrations of this compound, N-acetylcysteine, or Dexamethasone (in fresh medium) for 1-2 hours. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: Nitrite, a stable product of NO, is measured colorimetrically.
-
Procedure:
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Measurement of TNF-α and IL-6 Production (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Use the cell culture supernatants collected after the 24-hour treatment period.
-
Follow the manufacturer's instructions for commercially available mouse TNF-α and IL-6 ELISA kits.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
NF-κB Activation Assay (Reporter Gene Assay)
-
Principle: This assay measures the activity of the NF-κB transcription factor using a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element.
-
Procedure:
-
Transfect RAW 264.7 cells with a commercially available NF-κB reporter plasmid.
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with this compound, N-acetylcysteine, or Dexamethasone.
-
Stimulate with LPS (1 µg/mL).
-
After an appropriate incubation time (e.g., 6-8 hours), measure the reporter gene expression (luciferase activity or fluorescence) according to the manufacturer's protocol.
-
A decrease in reporter signal indicates inhibition of NF-κB activation.
-
Antioxidant Capacity Assays
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical, which results in a color change from purple to yellow.
-
Procedure:
-
Prepare a solution of DPPH in methanol.
-
Add various concentrations of this compound or the reference compound (e.g., Trolox) to the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Procedure:
-
Use a fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH).
-
In a 96-well plate, mix the fluorescent probe, the antioxidant (this compound or Trolox standard), and the radical generator.
-
Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve.
-
Results are typically expressed as Trolox equivalents.
-
Conclusion and Future Directions
While the established antioxidant and anti-inflammatory mechanisms of N-acetylcysteine and Dexamethasone provide a strong basis for comparison, the in vitro validation of this compound's anti-inflammatory properties requires further quantitative investigation. The experimental protocols outlined in this guide offer a standardized approach to generate the necessary data to directly compare the efficacy of this compound with these reference compounds. Future research should focus on determining the IC50 values of this compound in inhibiting key inflammatory mediators and its antioxidant capacity. Such data will be invaluable for drug development professionals in assessing the therapeutic potential of this compound in inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] N-acetylcysteine as an anti-oxidant and anti-inflammatory drug and its some clinical applications | Semantic Scholar [semanticscholar.org]
- 3. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.vub.be [researchportal.vub.be]
A Comparative Analysis of the Mechanisms of Action of Citiolone and Other Hepatoprotective Drugs
This guide provides a detailed comparison of the mechanisms of action of Citiolone and other prominent hepatoprotective drugs, including Silymarin, N-acetylcysteine (NAC), and Ursodeoxycholic acid (UDCA). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and the underlying molecular pathways.
Overview of Hepatoprotective Mechanisms
Liver injury from various insults, such as toxins, drugs, and alcohol, often involves common pathways like oxidative stress, inflammation, and apoptosis. Hepatoprotective drugs aim to counteract these processes through various mechanisms. This guide will dissect and compare the distinct and overlapping mechanisms of this compound, a thiol-containing compound, with other well-established hepatoprotective agents.
Comparative Mechanism of Action
The primary mechanisms of these drugs revolve around antioxidant, anti-inflammatory, and cell-stabilizing properties. However, the specific molecular interactions and pathways they modulate differ significantly.
Table 1: Comparison of Primary Mechanisms of Action
| Feature | This compound | Silymarin | N-acetylcysteine (NAC) | Ursodeoxycholic acid (UDCA) |
| Primary Mechanism | Antioxidant, Glutathione (GSH) synthesis enhancer[1] | Antioxidant, Anti-inflammatory, Anti-fibrotic[2] | Antioxidant, GSH precursor[3] | Cytoprotective, Choleretic, Anti-apoptotic[4][5] |
| Antioxidant Action | Direct free radical scavenging (hydroxyl radicals); enhances SOD activity | Scavenges free radicals, inhibits lipid peroxidation | Direct cysteine donor for GSH synthesis, activates Nrf2 pathway | Reduces ROS production by Kupffer cells, protects from bile acid-induced oxidative stress |
| Effect on Glutathione (GSH) | Enhances synthesis and preserves sulfhydryl groups via its thiolactone ring | Enhances hepatic GSH levels | Directly provides the precursor L-cysteine for GSH synthesis | Indirectly protects against GSH depletion from toxic bile acids |
| Anti-inflammatory Effect | Not well-documented | Inhibits cyclooxygenase, leukotrienes, and pro-inflammatory cytokine production (e.g., IL-6, MAPK1) | Reduces expression of pro-inflammatory cytokines | Immunomodulatory effects, may reduce hepatic expression of MHC class I antigens |
| Anti-apoptotic Effect | Not a primary documented mechanism | Modulates apoptosis-related proteins like Caspase 3 and p53 | Can prevent apoptosis by reducing oxidative stress | Inhibits hepatocyte apoptosis induced by toxic bile acids |
| Other Key Mechanisms | Mucolytic activity | Stabilizes cell membranes, increases protein synthesis via RNA polymerase I stimulation | Anti-fibrogenic by inhibiting α-SMA and TGF-β expression | Displaces toxic hydrophobic bile acids, stimulates bile flow, reduces cholesterol absorption |
Signaling Pathways
The hepatoprotective effects of these drugs are mediated by complex signaling pathways. Below are simplified diagrams illustrating their core mechanisms of action.
Caption: Mechanism of this compound's antioxidant action.
References
- 1. This compound | 17896-21-8 | Benchchem [benchchem.com]
- 2. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mechanisms of action and therapeutic efficacy of ursodeoxycholic acid in cholestatic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Citiolone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Citiolone, a derivative of the amino acid cysteine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
Ensure adequate ventilation in the work area to avoid inhalation of dust or aerosols[1].
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is critical and must be conducted in accordance with institutional, local, and national regulations for hazardous waste.
Step 1: Waste Identification and Segregation
-
Identify all this compound waste streams. This includes pure, unused this compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound.
-
Segregate this compound waste from other laboratory waste at the point of generation. It should be treated as a hazardous chemical waste.
-
Do not mix this compound waste with incompatible materials. this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
Step 2: Waste Collection and Containment
-
Solid Waste: Collect pure this compound and contaminated solids in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid hazardous waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Storage of Waste
-
Store the sealed this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory[2].
-
The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
Step 4: Final Disposal
-
Arrange for professional disposal. Contact your institution's EHS department or a licensed hazardous waste disposal contractor to collect and dispose of the this compound waste.
-
Never dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination, particularly to aquatic ecosystems[1].
-
Follow all institutional and regulatory procedures for the handover of hazardous waste.
Accidental Spills
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Wear Appropriate PPE: Before cleaning the spill, don the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect and Dispose: Place the spilled material and all contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
Data Presentation
Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures should adhere to the qualitative guidelines for hazardous waste management.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Primary Hazard | Toxic to aquatic life with long-lasting effects, Harmful if swallowed |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
| Approved Disposal Method | Incineration by an approved waste disposal plant |
| Prohibited Disposal Methods | Drain disposal, regular trash disposal |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were identified in the search results. The recommended procedure is to manage it as hazardous waste for professional disposal.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Citiolone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Citiolone, a cysteine derivative with potential applications in liver disease research.[1][2] By adhering to these procedures, you can minimize risks and maintain the integrity of your work.
Personal Protective Equipment (PPE): A Multi-tiered Approach
The appropriate level of personal protective equipment is critical when handling this compound due to its classification as an acute oral toxicant.[3][4] The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Routine Handling in a Ventilated Area | Safety goggles with side-shields, chemical-impermeable gloves, and a lab coat or impervious clothing.[3] |
| Weighing and Preparing Solutions (potential for dust/aerosol) | Tightly fitting safety goggles with side-shields, chemical-impermeable gloves, impervious clothing, and respiratory protection (full-face respirator if exposure limits are exceeded or irritation is experienced). |
| Accidental Spill Cleanup | Full personal protective equipment, including double gloves, a gown, eye and face protection, and respiratory protection. |
| Emergency Situations (e.g., fire) | Self-contained breathing apparatus and full protective clothing. |
Operational Plan: From Receipt to Experiment
A systematic approach to handling this compound ensures safety at every step.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, dry, cool, and well-ventilated place.
-
Keep it segregated from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
-
Stock solutions can be stored at -80°C for up to two years or -20°C for up to one year.
Handling and Preparation:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the powder, use appropriate tools to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the substance.
In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Collect all this compound waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.
Disposal Method:
-
Dispose of the contents and container at an approved waste disposal plant.
-
The material can be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.
Container Decontamination:
-
Empty containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.
-
Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
